Sodium aluminosilicate
Description
Structure
2D Structure
Properties
IUPAC Name |
aluminum;sodium;dioxido(oxo)silane | |
|---|---|---|
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InChI |
InChI=1S/Al.Na.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |
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InChI Key |
URGAHOPLAPQHLN-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlNaO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026021 | |
| Record name | Sodium aluminosilicate | |
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Molecular Weight |
202.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium aluminosilicate is a fine white powder. Many ordinary rocks (feldspars) are aluminosilicates. Aluminosilicates with more open three-dimensional structures than the feldspars are called zeolites. The openings in zeolites appear as polyhedral cavities connected by tunnels. Zeolites act as catalysts by absorbing small molecules in their interior cavities and holding them in proximity so that reaction among them occurs sooner., Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, White odorless solid, insoluble in water; [Hawley] | |
| Record name | SODIUM ALUMINOSILICATE | |
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| Record name | Silicic acid, aluminum sodium salt | |
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Solubility |
Insoluble (NTP, 1992), INSOL IN WATER, ALCOHOL, ORGANIC SOLVENTS; PARTIALLY SOL IN STRONG ACIDS & IN ALKALI HYDROXIDES @ 80-100 °C | |
| Record name | SODIUM ALUMINOSILICATE | |
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Color/Form |
FINE, WHITE, AMORPHOUS POWDER OR BEADS | |
CAS No. |
1344-00-9, 73987-94-7, 69912-79-4, 308080-99-1 | |
| Record name | SODIUM ALUMINOSILICATE | |
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| Record name | Aluminate(12-), (orthosilicato(4-))docosaoxododeca-, dodecasodium | |
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| Record name | Aluminate(12-), [orthosilicato(4-)]docosaoxododeca-, dodecasodium | |
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Advanced Synthesis Methodologies for Sodium Aluminosilicate
Controlled Precipitation Techniques for Crystalline and Amorphous Phases
Controlled precipitation is a widely employed method for the synthesis of both crystalline and amorphous sodium aluminosilicate (B74896). This technique involves the careful manipulation of reaction conditions to influence the nucleation and growth of particles from a supersaturated solution.
Precipitation from Alkaline Solutions (NaOH–NaAl(OH)4–Na2SiO3–H2O)
The synthesis of sodium aluminosilicate via precipitation is often carried out in a caustic aqueous system comprising sodium hydroxide (B78521) (NaOH), sodium aluminate (NaAl(OH)4), and sodium silicate (B1173343) (Na2SiO3). In this process, the reactive silica (B1680970) and alumina (B75360) species in the alkaline solution combine to form this compound, which then precipitates out of the solution. The precise control of the concentrations of the reactants, temperature, and pH is crucial in determining the phase and properties of the precipitated material.
Influence of Temperature on Nucleation and Crystal Agglomeration
Temperature is a critical parameter that significantly influences both the nucleation and agglomeration stages of this compound precipitation. Higher temperatures generally promote the formation of smaller, more regular, and denser agglomerates with stronger mechanical structures. This is attributed to the promotional effect of temperature on the nucleation and consolidation steps of the agglomeration process. An increase in temperature can enhance the rate of particle collisions and the recrystallization process at the contact points between crystals, leading to the formation of stronger crystalline bridges and more compact agglomerates. nih.gov
The following table illustrates the effect of temperature on the mean particle size of agglomerates after a fixed agitation time:
| Temperature (°C) | Mean Particle Diameter (µm) |
| 25 | 1138 |
| 35 | 1050 |
| 45 | 951 |
This table demonstrates that as the temperature increases, the mean size of the agglomerates decreases under the specified experimental conditions. nih.gov
Hydrothermal Synthesis Routes
Hydrothermal synthesis is another key methodology for producing crystalline sodium aluminosilicates, particularly zeolites. This process involves heating an aqueous suspension of reactants in a sealed vessel, which allows for the crystallization of materials that are not stable at the melting point.
Sol-Gel Hydrothermal Processes for Zeolite Formation
The sol-gel method is a versatile approach for synthesizing zeolites with high purity and homogeneity. This process typically involves the formation of a colloidal suspension (sol) that is then gelled to form a three-dimensional network. The gel, containing the silicon and aluminum precursors, is then subjected to hydrothermal treatment. This heating process facilitates the crystallization of the gel into a zeolite structure. The sol-gel method offers excellent control over the final product's composition and properties by allowing for precise manipulation of the precursor solution. For example, zeolites can be synthesized from rice husk ash (a silica source) and aluminum hydroxide (Al(OH)3) using a sol-gel method followed by hydrothermal treatment at 100°C for 5 hours, resulting in the formation of various zeolite types. usu.ac.id
One-Step Hydrothermal Alkali Dissolution from Industrial Solid Wastes
A more sustainable and cost-effective approach to this compound synthesis involves the utilization of industrial solid wastes, such as fly ash, as the silica and alumina source. In the one-step hydrothermal alkali dissolution process, the industrial waste is directly treated with a hot alkaline solution (e.g., NaOH) in an autoclave. This single step facilitates both the dissolution of the aluminosilicate precursors from the waste material and the subsequent crystallization of the zeolite product. The type of zeolite formed and its purity are highly dependent on the reaction conditions.
The following table summarizes various experimental conditions for the one-step hydrothermal synthesis of zeolites from fly ash:
| Raw Material | NaOH Concentration | Temperature (°C) | Time (h) | Resulting Zeolite Phases |
| Coal Fly Ash | 4 M | 120 | 24 | Sodalite |
| Coal Fly Ash | 1.16 M | 80 - 320 | 6 | NaP1, Analcime |
| Fly Ash | 4 M | 80 | 21 | P-type zeolite, Calcite structure |
| Fly Ash | 4 mol/L | 80 - 90 | 6 | Sodalite-type N-A-S-H |
This table illustrates the range of conditions and resulting products in the one-step hydrothermal synthesis of this compound from industrial waste. mdpi.comresearchgate.netpjoes.commdpi.com
Alkali-Activation Synthesis
Alkali-activation is a chemical process that transforms amorphous or semi-crystalline aluminosilicate materials into a hardened, cementitious binder, often referred to as a geopolymer. This synthesis route offers a more sustainable alternative to traditional cement production. Various industrial by-products and natural materials rich in alumina and silica can serve as precursors for the synthesis of this compound binders.
Metakaolin: Metakaolin, a dehydroxylated form of the clay mineral kaolinite, is a widely used precursor due to its high purity and reactivity. When mixed with an alkaline activating solution (typically a combination of sodium hydroxide and sodium silicate), metakaolin dissolves, releasing silicate and aluminate species into the solution. These species then undergo a polycondensation reaction to form a three-dimensional amorphous this compound network. researchgate.net The resulting geopolymer exhibits excellent mechanical properties and durability.
Fly Ash: Fly ash, a byproduct of coal combustion in power plants, is another common aluminosilicate precursor. The alkali-activation of fly ash follows a similar mechanism to that of metakaolin, involving the dissolution of the glassy aluminosilicate phases in the ash and subsequent polymerization. scispace.com The properties of the resulting fly ash-based geopolymer are highly dependent on the chemical and mineralogical composition of the fly ash, particularly its reactive silica and alumina content.
Rice Husk Ash: Rice husk ash (RHA) is a byproduct of the agricultural industry and is rich in amorphous silica. RHA can be used as a precursor in alkali-activation, often in combination with an alumina source like metakaolin. unicamp.br The high reactivity of the silica in RHA makes it a valuable component in geopolymer synthesis. Studies have shown that RHA can be used to create an alternative sodium silicate activator by dissolving it in a sodium hydroxide solution. unicamp.br This approach can lead to the production of geopolymer mortars with good compressive strength. unicamp.br
The table below provides a comparison of these common aluminosilicate precursors.
| Precursor | Primary Source | Key Reactive Components |
| Metakaolin | Calcined Kaolin Clay | Amorphous Aluminosilicate |
| Fly Ash | Coal Combustion | Amorphous Aluminosilicate Glass |
| Rice Husk Ash | Agricultural Waste | Amorphous Silica |
The properties of alkali-activated this compound binders are highly dependent on the synthesis and curing conditions. Optimizing these parameters is crucial for achieving desired mechanical strength, durability, and microstructure.
Curing Temperature: The curing temperature plays a significant role in the rate and extent of the geopolymerization reaction. Generally, elevated curing temperatures accelerate the dissolution of the aluminosilicate precursors and the subsequent condensation reactions, leading to faster strength development. mdpi.com However, excessively high temperatures can lead to rapid water evaporation, which can create cracks and reduce the final strength. The optimal curing temperature depends on the specific precursor material and activator solution used. For instance, studies on metakaolin-based geopolymers have shown that compressive strength increases with temperature during the initial 24 hours of curing. mdpi.com
Alkali Concentrations: The concentration of the alkaline activator, typically a mixture of sodium hydroxide (NaOH) and sodium silicate (Na₂SiO₃), is a critical factor influencing the dissolution of the precursor and the subsequent polymerization process. Higher alkali concentrations generally lead to a more rapid dissolution of the aluminosilicate source, which can result in higher compressive strength. mdpi.com However, an excessively high concentration can lead to efflorescence and a decrease in strength. The ratio of sodium silicate to sodium hydroxide is also a key parameter, as it affects the amount of soluble silica available for the geopolymerization reaction. mdpi.com
Si/Al Ratios: The molar ratio of silicon to aluminum (Si/Al) in the starting mixture is a fundamental parameter that governs the structure and properties of the resulting this compound gel. rsc.org This ratio influences the degree of cross-linking in the geopolymer network and, consequently, its mechanical properties. Research has shown that there is an optimal Si/Al ratio for achieving maximum compressive strength. researchgate.net For metakaolin-based geopolymers, a maximum compressive strength of 64 ± 3 MPa was achieved with an Si:Al:Na molar ratio of 2.5:1:1.3. researchgate.net Varying the Si/Al ratio can also affect the microstructure and water absorption of the final product. nih.gov
The following table summarizes the general effects of these parameters on the properties of alkali-activated binders.
| Parameter | Effect on Reaction Rate | Effect on Compressive Strength |
| Curing Temperature | Increases | Generally increases to an optimum, then may decrease |
| Alkali Concentration | Increases | Generally increases to an optimum, then may decrease |
| Si/Al Ratio | Influences gel structure | Increases to an optimum, then may decrease |
This table provides a generalized overview. The specific effects can vary significantly depending on the precursor materials and other synthesis conditions.
Traditional alkali-activated materials are typically produced as two-part systems, where a solid aluminosilicate precursor is mixed with a liquid alkaline activator solution. While effective, this two-part system can be inconvenient and pose handling challenges due to the corrosive nature of the alkaline solutions. To address these limitations, "one-part" or "just-add-water" geopolymer binders have been developed.
In this approach, the solid aluminosilicate precursor is pre-mixed with a solid alkali activator. The reaction is initiated simply by the addition of water, similar to ordinary Portland cement. This significantly improves the user-friendliness and commercial viability of geopolymer technology. ntnu.no
Various solid alkali activators can be used in one-part geopolymer synthesis, including:
Solid Sodium Silicate: This is a common choice and provides both the alkali and soluble silica needed for the reaction. scispace.com
Sodium Aluminate: This can be used as a source of both alkali and alumina. ntnu.no
Sodium Carbonate: This can be used as an activator, often in combination with other materials. researchgate.net
Sodium Hydroxide: In solid form (pellets or flakes), this can be used, although care must be taken due to its hygroscopic and corrosive nature.
Effect of Sodium Aluminate and Sodium Metasilicate (B1246114) Ratios
The ratio of sodium aluminate to sodium metasilicate is a critical parameter in the synthesis of this compound-based materials, such as geopolymers and zeolites, significantly influencing the final properties of the material. Research into fly ash-based one-part geopolymers has shown that varying the NaAlO₂/Na₂SiO₃ ratio has a direct impact on both the setting time and the mechanical strength of the hardened product. imim.plicm.edu.plbibliotekanauki.pl
An investigation into these effects set the NaAlO₂/Na₂SiO₃ ratios from 1.0 to 3.0. imim.plicm.edu.pl It was observed that an increase in the sodium aluminate content led to a delay in the final setting time of the geopolymer paste. imim.plicm.edu.plbibliotekanauki.plmendeley.com However, this did not significantly affect the initial setting time. The compressive strength of the specimens after 28 days of curing was found to increase as the NaAlO₂/Na₂SiO₃ ratio was raised from 1.0 to 2.5. imim.pl Beyond this point, at a ratio of 3.0, a marginal drop in strength was recorded. imim.pl The highest compressive strength of 33.65 MPa was achieved at an optimal NaAlO₂/Na₂SiO₃ ratio of 2.5. imim.plicm.edu.plbibliotekanauki.plmendeley.com Microstructural analysis of the geopolymer with the optimal ratio revealed a homogeneous and compact structure, which corresponds with its superior mechanical strength. imim.plicm.edu.pl X-ray diffraction (XRD) analysis identified the presence of sodium aluminium silicate hydrate (B1144303) (N-A-S-H) and anorthite (B1171534) phases, which are responsible for the material's strength. imim.plicm.edu.pl
The following table summarizes the effect of the NaAlO₂/Na₂SiO₃ ratio on the 28-day compressive strength of a fly ash-based one-part geopolymer. imim.pl
| NaAlO₂/Na₂SiO₃ Ratio | 28-Day Compressive Strength (MPa) |
| 1.0 | 22.49 |
| 2.5 | 33.65 |
| 3.0 | 33.01 |
In the synthesis of specific zeolite types, the molar ratios of the reactants, including the sources of silica and alumina, are precisely controlled. For instance, the synthesis of Type Y zeolite typically involves a reaction mixture with molar ratios of 3 to 6 Na₂O : 1 Al₂O₃ : 8 to 12 SiO₂ : 120 to 200 H₂O, which is achieved by mixing solutions of sodium silicate and sodium aluminate. google.com Similarly, the formation of Zeolite A and Zeolite X depends on specific molar ratios of Na₂O/SiO₂ and SiO₂/Al₂O₃ in the initial reaction mixture. google.com
In-Situ Precipitation Techniques
In-situ precipitation is a technique where this compound (SAS) is synthesized directly onto a substrate, such as cellulose (B213188) fibers, rather than being prepared separately and then added. This method has been effectively used in the papermaking industry to load hardwood bleached kraft pulp fibers with filler. ncsu.edu The process involves impregnating beaten pulp with a solution of a papermaker's alum (aluminum sulfate), followed by the addition of a sodium silicate solution. This causes the this compound to precipitate directly on and within the fiber structure. ncsu.edu
In a typical procedure, a 44% aluminum sulfate-14 hydrate solution is mixed into a 5% consistency pulp slurry for about 10 minutes. This allows the ionic solution to saturate the fiber lumen and cell wall. Subsequently, a 10% sodium silicate solution is added while stirring, leading to the in-situ precipitation of the SAS filler. ncsu.edu This technique aims to improve filler distribution and retention within the paper sheet.
When comparing the properties of paper made using in-situ precipitated this compound with paper made by the direct addition of pre-synthesized filler, significant differences are observed. The in-situ precipitation method yields paper with notable improvements in key physical properties. ncsu.edu
One of the primary advantages of the in-situ technique is the enhanced bulk and stiffness of the resulting handsheets compared to those prepared with directly added fillers. ncsu.edu However, there is no significant increase in the brightness and whiteness of the paper. This is attributed to a considerable portion of the filler being precipitated inside the fibers, which is less effective for light scattering than filler on the surface. ncsu.edu
A major benefit of the in-situ method is the significantly higher filler retention. Pulps loaded with in-situ filler demonstrate higher first-pass ash retention values compared to pulps where the filler is directly added. This is because a portion of the filler is precipitated within the fiber structure, making it less likely to be washed out during the sheet forming process. In contrast, direct addition methods often require a high dose of retention aids to achieve comparable filler retention levels. ncsu.edu
The table below compares the properties of different filler loading methods. ncsu.edu
| Property | Direct Addition (Market Filler) | In-Situ Precipitation (SAS-ISP) |
| Bulk | Lower | Higher |
| Stiffness | Lower | Higher |
| Brightness/Whiteness | Higher | No appreciable increase |
| First Pass Ash Retention | Lower | Highest |
Novel and Emerging Synthesis Approaches
Traditional hydrothermal methods for synthesizing zeolites, a class of crystalline aluminosilicates, involve large quantities of water as a solvent, leading to high pressure, low efficiency, and wastewater pollution. nih.govacs.orgresearchgate.net Solvent-free synthesis has emerged as a sustainable alternative that addresses these issues. nih.govresearchgate.netnih.gov This method involves the mechanical mixing, grinding, and heating of solid raw materials without the addition of a solvent. nih.govacs.orgresearchgate.net While termed "solvent-free," a small amount of water may be present in the solid reactants, such as hydrated silica or sodium metasilicate nonahydrate. nih.govnih.gov
The advantages of this approach are significant, including high product yields, reduced pollution, and improved efficiency. nih.govresearchgate.net It has been successfully used to prepare a variety of aluminosilicate and aluminophosphate-based zeolites. acs.org For example, a high-crystallinity MOR zeolite was synthesized on a laboratory scale without an organic template using a solvent-free method. researchgate.net Similarly, aluminosilicate EU-1 zeolite has been synthesized by grinding solid reactants like hydrated silica (SiO₂•0.5H₂O), sodium metasilicate nonahydrate, and aluminum sulfate (B86663) octadecahydrate with zeolite seeds, followed by crystallization at 180 °C. nih.gov This route offers high solid yield, low autogenous pressure, and minimal wastewater generation. nih.gov The properties of zeolites produced this way, such as specific surface area and pore volume, are often comparable to those synthesized by conventional methods. researchgate.net
A novel approach to synthesizing aluminosilicate molecular sieves involves using an aluminosilica perhydrate hydrogel as a single-source precursor for both silicon and aluminum. mdpi.com This active hydrogel is prepared by dissolving sodium aluminate (NaAlO₂) and sodium silicate (Na₂SiO₃) in deionized water, followed by the dropwise addition of hydrogen peroxide (H₂O₂). mdpi.com The resulting transparent gel is then dried to produce the aluminosilica perhydrate hydrogel. mdpi.com
This hydrogel has been used to synthesize a new aluminosilicate molecular sieve, named BUCT-3, via dynamic hydrothermal synthesis. mdpi.com The key to forming this novel structure is the presence of a high content of peroxide (O-O) bonds within the hydrogel precursor. mdpi.com It is believed that during the early stages of the reaction, the hydrogel depolymerizes into monomeric and dimeric species containing hydrogen bonds (H-O-O). These species then condense around a structure-directing agent to form the new zeolite structure. mdpi.com Characterization of the BUCT-3 product confirmed that the peroxide bonds from the reactant were partially retained in the final crystalline structure. mdpi.com While this may affect the thermal stability of the material, the presence of these bonds could lead to unique potential applications. mdpi.com
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the local chemical environments of specific atomic nuclei within a material. For sodium aluminosilicate (B74896), NMR studies provide invaluable insights into the coordination, connectivity, and distribution of silicon, aluminum, and sodium atoms that constitute its framework and charge-balancing components.
Solid-state Magic Angle Spinning (MAS) NMR is a fundamental technique used to study the structure of sodium aluminosilicate. By spinning the sample at a specific angle (the "magic angle") relative to the external magnetic field, this method averages out anisotropic interactions, leading to sharper and more informative spectra.
27Al MAS NMR is instrumental in determining the coordination environment of aluminum atoms. In sodium aluminosilicates, aluminum can exist in tetrahedral (AlO4), pentahedral (AlO5), and octahedral (AlO6) coordination. These different coordination states give rise to distinct chemical shifts in the 27Al MAS NMR spectra, allowing for their identification and quantification. For instance, tetrahedrally coordinated aluminum typically resonates around 50-80 ppm, while octahedrally coordinated aluminum is found in the 0-10 ppm region.
29Si MAS NMR provides detailed information about the connectivity of the silicate (B1173343) tetrahedra within the aluminosilicate framework. The chemical shift of a 29Si nucleus is sensitive to the number of neighboring aluminum atoms connected to it through oxygen bridges. This allows for the identification of Q4(mAl) units, where 'Q4' signifies a silicon atom bonded to four other tetrahedral atoms (Si or Al) via oxygen bridges, and 'm' (ranging from 0 to 4) represents the number of those neighboring atoms that are aluminum.
23Na MAS NMR is employed to investigate the role of sodium ions in the structure. As sodium ions are often present to balance the negative charge introduced by the substitution of Si4+ by Al3+ in the framework, their local environment provides insights into charge distribution and hydration states within the material. The chemical shifts and line shapes of 23Na spectra can reveal the presence of different sodium sites with varying coordination and mobility.
A summary of typical chemical shift ranges for these nuclei in sodium aluminosilicates is presented in the table below.
| Nucleus | Coordination/Environment | Typical Chemical Shift (ppm) |
| 27Al | Tetrahedral (AlO4) | 50 - 80 |
| Pentahedral (AlO5) | 30 - 40 | |
| Octahedral (AlO6) | 0 - 10 | |
| 29Si | Q4(4Al) | ~ -85 |
| Q4(3Al) | ~ -90 | |
| Q4(2Al) | ~ -95 | |
| Q4(1Al) | ~ -100 | |
| Q4(0Al) | ~ -105 | |
| 23Na | Hydrated/Mobile Na+ | -5 to 15 |
Note: The exact chemical shifts can vary depending on the specific composition and structure of the this compound.
While single-pulse MAS NMR is highly informative, the spectra of quadrupolar nuclei like 27Al (spin I = 5/2) and 23Na (spin I = 3/2) can be broadened by second-order quadrupolar interactions, which are not completely averaged out by MAS. This broadening can obscure the fine structural details by causing an overlap of signals from different atomic sites.
Triple Quantum Magic Angle Spinning (3QMAS) NMR is a two-dimensional technique that overcomes this limitation by correlating the triple-quantum and single-quantum transitions of quadrupolar nuclei. This results in a high-resolution spectrum in one dimension, effectively separating signals from distinct crystallographic or structurally different sites that would otherwise overlap in a standard 1D MAS spectrum. cambridge.orgarizona.edu For 27Al, 3QMAS NMR can clearly distinguish between different tetrahedral aluminum sites with subtle variations in their local geometry, as well as separate signals from tetrahedral, pentahedral, and octahedral aluminum species with much greater resolution. rruff.info Similarly, 23Na 3QMAS NMR can provide detailed information about the different sodium environments within the aluminosilicate structure. iza-structure.org
As mentioned, 29Si MAS NMR is a key technique for determining the silicon-aluminum ordering in the aluminosilicate framework through the identification of Q4(mAl) units. The chemical shift of a silicon nucleus is deshielded (moves to a less negative ppm value) as the number of neighboring aluminum atoms increases. By deconvoluting the 29Si MAS NMR spectrum, the relative proportions of Q4(4Al), Q4(3Al), Q4(2Al), Q4(1Al), and Q4(0Al) units can be quantified. cambridge.orgmdpi.com This information is crucial for understanding the degree of Si/Al ordering and for verifying structural models, such as the adherence to Loewenstein's rule, which states that Al-O-Al linkages are avoided in aluminosilicate frameworks. arizona.edu
The coordination environment of aluminum, as determined by 27Al MAS and 3QMAS NMR, provides complementary and essential information. The presence of four-coordinate aluminum is characteristic of its role as a framework-forming cation. researchgate.net The detection of five- and six-coordinate aluminum can indicate the presence of extra-framework aluminum species or structural defects. rruff.info Double-resonance NMR techniques, such as 29Si{27Al} Rotational-Echo Double-Resonance (REDOR), can further confirm the connectivity between silicon and aluminum atoms, providing direct evidence for the Si-O-Al linkages that form the backbone of the aluminosilicate structure. mindat.org
In addition to the common tetrahedral coordination ( rruff.infoSi), silicon can also exist in a five-coordinate ( researchgate.netSi) state, particularly in alkali aluminosilicate glasses under certain conditions, such as high pressure. The presence of five-coordinate silicon has significant implications for the physical and chemical properties of these materials, including their density and viscosity. While less common in crystalline sodium aluminosilicates, the study of researchgate.netSi centers in glassy systems provides valuable insights into the structural flexibility of the silicate network. High-resolution 29Si NMR, often at high magnetic fields, is the primary tool for identifying the distinct resonance associated with five-coordinate silicon, which typically appears at a significantly different chemical shift compared to the tetrahedral species.
X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis
X-ray diffraction (XRD) is a cornerstone technique for the characterization of crystalline materials. It provides information about the long-range atomic order, allowing for phase identification, determination of crystal structures, and quantification of crystallinity.
Sodium aluminosilicates can crystallize into various zeolite structures, with Zeolite A, Sodalite, and Cancrinite being common phases. Each of these structures has a unique arrangement of aluminosilicate cages and channels, resulting in a distinct X-ray diffraction pattern. By comparing the experimental XRD pattern of a this compound sample to reference patterns, the crystalline phases present can be identified.
Zeolite A , also known as Linde Type A (LTA), is characterized by a cubic crystal system and a well-defined set of diffraction peaks. The intensity and position of these peaks are used to confirm its presence and assess its crystallinity. researchgate.netresearchgate.net
Sodalite possesses a cubic crystal structure, and its XRD pattern is readily distinguishable from other zeolite phases. The analysis of its diffraction peaks allows for the determination of its unit cell parameters and confirmation of its phase purity. webmineral.comacs.org
Cancrinite typically crystallizes in the hexagonal system. Its XRD pattern features a unique set of reflections that serve as a fingerprint for its identification. cambridge.org
The table below presents characteristic X-ray diffraction peaks for these three crystalline phases of this compound, which are useful for their identification.
| Crystalline Phase | Crystal System | Key 2θ Positions (Cu Kα radiation) |
| Zeolite A | Cubic | 7.2°, 10.2°, 12.5°, 16.1°, 21.7°, 24.0°, 27.1°, 29.9°, 34.2° |
| Sodalite | Cubic | 14.1°, 24.5°, 31.8°, 34.9°, 38.0°, 43.1°, 50.8°, 55.4° |
| Cancrinite | Hexagonal | 19.3°, 22.0°, 27.6°, 32.2°, 34.1°, 35.8°, 43.0° |
Note: The exact peak positions and relative intensities can be influenced by factors such as chemical composition, cation exchange, and hydration level.
Pair Distribution Function (PDF) Analysis , derived from total X-ray scattering data (which includes both Bragg peaks and diffuse scattering), provides information about the local atomic structure, regardless of whether the material is crystalline or amorphous. By performing a Fourier transform of the scattering data, the PDF, G(r), is obtained, which describes the probability of finding two atoms separated by a distance 'r'. This technique is particularly valuable for studying nanomaterials and disordered systems. For sodium aluminosilicates, PDF analysis can reveal details about bond lengths and coordination numbers at the short-range order, even in amorphous or poorly crystalline samples. It has been successfully applied to study phenomena such as pressure-induced amorphization in zeolites, providing insights into how the local structure is preserved or altered during such transformations. researchgate.net
Analysis of Long-Range Disordered (X-ray Amorphous) Structures
Sodium aluminosilicates can exist in an amorphous, or non-crystalline, state which lacks the long-range atomic order characteristic of their crystalline zeolite counterparts. rsc.org This amorphous nature is readily identified using X-ray diffraction (XRD). Instead of the sharp, well-defined peaks indicative of a crystalline lattice, the XRD patterns of amorphous sodium aluminosilicates are dominated by a broad, diffuse scattering feature, often referred to as a "hump". researchgate.net
For instance, synthetic this compound hydrate (B1144303) (N-A-S-H) gels, which are precursors in geopolymer formation, exhibit a prominent broad feature in their XRD patterns, confirming their X-ray amorphous character. researchgate.net The position of this broad peak can provide some information; for example, in certain N-A-S-H gels, it is centered at approximately 29° 2θ. researchgate.net The shape and intensity of this diffuse scattering are consistent with the gel structure formed during the alkali-activation of materials like metakaolin. researchgate.net
The distinction between amorphous and crystalline states is critical. While a synthesized amorphous aluminosilicate will show a broad hump, a crystalline zeolite, such as a type A zeolite, will display a pattern with sharp, distinct peaks corresponding to its crystal structure. wikipedia.org It is possible for materials to exhibit both features; for example, some synthetic gels show broadened reflections of crystalline phases like faujasite-Na superimposed on the amorphous hump, suggesting the presence of nanocrystalline domains with some degree of long-range disorder within the amorphous matrix. researchgate.net The amorphous nature of these materials can be stable even upon heating to several hundred degrees Celsius. wikipedia.org This lack of long-range order contributes to specific material properties, such as high specific surface areas in porous variants. whiterose.ac.uk
Phase Evolution and Nanostructural Development Studies
Amorphous this compound gels are often metastable precursors that can transform into more ordered, crystalline structures, such as zeolites, under specific conditions. researchgate.netresearchgate.net The study of this phase evolution and the accompanying nanostructural development is crucial for controlling the synthesis of desired crystalline products. This transformation from a disordered gel to a crystalline solid is influenced by numerous factors, including temperature, time, and the chemical composition of the precursor gel. researchgate.netnih.gov
The process typically begins with an amorphous aluminosilicate gel, which then undergoes crystallization under hydrothermal conditions. researchgate.net For example, an aluminosilicate gel can be aged to induce crystallization, ultimately forming specific zeolite types like 4A. researchgate.net The progression of this crystallization can be tracked over time. Initially, the material is entirely amorphous, but as the reaction proceeds, crystalline phases begin to nucleate and grow. The chemical composition of the gel, particularly the Si/Al ratio, is a critical factor that controls the crystallization pathway and the physicochemical properties of the final crystalline products. whiterose.ac.uknih.gov
Temperature is another key parameter. Studies on the synthesis of NaA zeolite have shown that crystallization is highly dependent on temperature. At lower temperatures (e.g., 60°C), the transformation from the amorphous gel may not occur or may require very long periods, while at higher temperatures (e.g., 75°C to 120°C), the formation of the crystalline zeolite structure is readily observed. researchgate.net The thermal treatment of amorphous precursors can lead to the formation of various crystalline phases; for instance, amorphous potassium aluminosilicates have been shown to crystallize into phases like leucite or kalsilite upon heating. rsc.org Small changes in the precursor composition can lead to significant changes in the phase evolution and the resulting nanostructure of the final material. whiterose.ac.uk
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the short-range order in sodium aluminosilicates. These methods provide detailed information about the chemical bonds and structural units that constitute the material's framework, even in the absence of long-range crystalline order.
Analysis of Si-O-Al Linkages and Network Connectivity
The fundamental structure of sodium aluminosilicates is a three-dimensional network of corner-sharing SiO₄ and AlO₄ tetrahedra. FTIR and Raman spectroscopy are highly sensitive to the vibrations of the T-O-T linkages (where T can be Si or Al) that form this network.
FTIR Spectroscopy is particularly effective for identifying the primary asymmetric stretching vibrations of the aluminosilicate framework. The main absorption band for this vibration is typically observed in the 1000-1100 cm⁻¹ region. researchgate.net The exact position of this band is indicative of the degree of polymerization and aluminum substitution in the silicate network. acs.org A shift of this peak to lower wavenumbers (e.g., from 1100 cm⁻¹ towards 1000 cm⁻¹) suggests a decrease in the degree of polymerization or an increase in the incorporation of aluminum into the silicon-oxygen network. researchgate.netresearchgate.net
Other important vibrational modes identified by FTIR include:
Si-O-Al vibrations: A band around 550-580 cm⁻¹ is often assigned to the bending vibrations of Si-O-Al bridges. acs.orggoogle.com
O-Si-O bending vibrations: These are typically observed at approximately 460-470 cm⁻¹. acs.orgresearchgate.net
Symmetric stretching vibrations: Bands in the 650-800 cm⁻¹ range can be related to symmetric T-O-T stretching modes. researchgate.net
Raman Spectroscopy provides complementary information, especially regarding the symmetric stretching modes and the vibrations of specific ring structures within the framework. In aluminosilicate glasses, Raman spectra can reveal details about the network connectivity, often described in terms of Qⁿ(mAl) units, where 'n' is the number of bridging oxygens on a silicon tetrahedron and 'm' is the number of neighboring tetrahedra centered by aluminum. Raman studies have confirmed the preference of aluminum for Q⁴ species in this compound glasses. wikipedia.org The low-frequency region of the Raman spectrum (below ~400 cm⁻¹) is sensitive to the vibrations of network-modifying cations like Na⁺, providing insights into their role as either network modifiers or charge compensators. whiterose.ac.uknih.gov
Detection of Primary Structural Units and Changes during Crystallization
Vibrational spectroscopy is invaluable for monitoring the transformation of amorphous this compound gels into crystalline zeolites. By tracking changes in the spectra over time, it is possible to observe the dissolution of the amorphous precursor, the formation of primary structural units, and their subsequent organization into a crystalline lattice.
During the alkali-activation and geopolymerization process, in-situ ATR-FTIR studies show a shift in the main Si-O-T band from around 1100 cm⁻¹ in the precursor (like metakaolin) to lower wavenumbers (1000-950 cm⁻¹) in the resulting gel. This indicates the breaking of the original network and the formation of a new, less polymerized aluminosilicate structure. researchgate.net As crystallization proceeds, new bands appear and existing bands sharpen, reflecting the development of a more ordered structure.
For example, the crystallization of zeolite A is characterized by the appearance of specific FTIR bands. The band at approximately 550-560 cm⁻¹ is associated with the double four-membered rings (D4R), which are a secondary building unit of the LTA (Linde Type A) framework. acs.org The evolution of this band, along with the sharpening of the main T-O-T stretching band around 1000 cm⁻¹, signals the formation of the zeolite A structure from the amorphous gel. acs.org
Similarly, Raman spectroscopy can track the crystallization process. The broad, overlapping bands characteristic of the amorphous glass transition into well-defined, sharp peaks corresponding to the vibrational modes of the specific crystalline phase being formed, such as nepheline or eucryptite. whiterose.ac.ukresearchgate.net This allows for the in-situ study of non-isothermal crystallization, revealing the sequence of phase formation and changes in the primary structural units (e.g., Q⁰(Si) units) as the material crystallizes. whiterose.ac.uk The appearance of bands related to specific ring structures, such as the 4- and 6-membered rings in zeolites, can also be monitored. acs.org
Electron Microscopy Techniques (SEM, TEM)
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the microstructure and morphology of synthesized this compound materials at the micro- and nanoscale.
Microstructural Observations and Morphology of Synthesized Materials
Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, particle size, and morphology of this compound powders and consolidated materials. SEM analysis of amorphous sodium aluminosilicates often reveals them to be composed of fine, homogeneous particles. For example, amorphous aluminosilica hydrogels have been observed to have a nano-sphere morphology. nih.gov The primary particles of some synthesized amorphous products can have an average diameter of 0.5 μm or less.
When sodium aluminosilicates crystallize to form zeolites, SEM images clearly show the distinct crystal habits of the resulting phases. Synthesized zeolite A, for instance, typically exhibits a well-ordered cubic morphology with flat planar surfaces. researchgate.net Other zeolite phases show different characteristic shapes; for example, analcime crystals can display a trapezoidal morphology. researchgate.net SEM is therefore a critical tool for confirming the successful synthesis of a specific zeolite phase and for assessing the crystallinity and uniformity of the product. Irregular morphologies or the presence of amorphous-looking material can indicate incomplete crystallization. researchgate.net
Nano-Cluster Structures and Particle Size Analysis
This compound often exhibits a complex hierarchical structure, originating from the assembly of nano-scale primary particles. Transmission Electron Microscopy (TEM) has revealed the nano-cluster characteristics of the inorganic component in certain composites. These primary particles are typically spherical, with average diameters often measuring less than 100 nm.
These fundamental primary particles, with sizes ranging from 25 to 100 nanometers, tend to attach to one another, forming larger, cluster-like structures. These clusters subsequently join together to create what are known as secondary particles. The size of these secondary agglomerates is not fixed and can be controlled through processing steps like grinding and classification, generally resulting in particles between 5 and 10 micrometers. nih.gov Laser diffraction is a common technique used for analyzing the particle size distribution of these secondary structures. researchgate.net
The particle size distribution of the aluminosilicate raw material is a critical factor that influences the properties of the final product. Studies on metakaolin-based geopolymers, for instance, have shown that aluminosilicates with a finer particle size distribution lead to higher reactivity, evidenced by greater dissolution of aluminum. bohrium.com As the mean particle size increases beyond 10 µm, a decline in the mechanical performance of the resulting geopolymer composites has been observed. bohrium.com
| Structural Level | Typical Size Range | Method of Observation/Control |
|---|---|---|
| Primary Particles | 25 - 100 nm | Transmission Electron Microscopy (TEM) |
| Secondary Particles (Agglomerates) | 5 - 10 µm | Grinding and Classification; Laser Diffraction |
Observation of Crystal Agglomeration Phenomena
The synthesis of this compound from aqueous solutions of sodium silicate and sodium aluminate is a rapid process that involves the formation of a gel. This gel is an amorphous hydrogel precursor to the final crystalline or amorphous product. Characterization of these gels has shown that initial aluminosilicate building units of approximately 1 nm are formed, which then aggregate to form larger clusters. rsc.org This aggregation is a key step in the formation of the material's structure.
During synthesis, the agglomeration of primary crystals is a commonly observed phenomenon. Scanning Electron Microscopy (SEM) analyses frequently reveal an agglomerated morphology for zeolites synthesized from various silica (B1680970) sources. researchgate.net In some cases, these can manifest as agglomerated irregular particles. mdpi.com The rate of agglomeration can be significant, with studies on seeded precipitation from sodium aluminate liquor showing particle size growth from agglomeration reaching 7-8 µm per hour. researchgate.net
Several key synthesis parameters are known to influence the extent of crystal agglomeration:
Supersaturation: As the driving force for both nucleation and crystal growth, high supersaturation levels can lead to more frequent particle collisions and, consequently, more severe agglomeration. nih.gov
Temperature: The effect of temperature is complex. Higher temperatures can increase the kinetic energy of particles, leading to more collisions and potentially promoting agglomeration. nih.govaqw.com.au Conversely, temperature can also affect solubility and crystal growth rates in ways that may reduce agglomeration under certain conditions.
Stirring Rate: The hydrodynamics of the crystallization environment, controlled by the stirring rate, plays a crucial role. Inadequate or improper agitation can fail to effectively disperse growing crystals, leading to increased agglomeration. nih.gov
Seed Crystals: In seeded crystallization, the number and size of the initial seed crystals can impact agglomeration. A larger number of smaller seeds may be more prone to agglomeration. nih.gov
Control of these factors is essential to manage the particle size distribution and prevent the formation of undesirable, large agglomerates which can negatively affect the material's final properties.
Pore Structure Analysis (BET, Porosimetry)
Specific Surface Area and Pore Volume Determination
The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of nitrogen gas on the material's surface, is a standard technique for characterizing the porous nature of this compound. This analysis provides critical data on the specific surface area and pore volume, which are fundamental to its application in areas such as adsorption, catalysis, and as a functional filler.
The specific surface area of this compound can vary dramatically depending on its composition and synthesis method. nih.gov Reported BET surface areas range from as low as 3.05 m²/g for certain modified composites to as high as 318 m²/g for amorphous, precipitated forms. nih.govutexas.edu Similarly, the total pore volume is a key parameter, with values reported from 3.92 × 10⁻³ cm³/g to 0.85 cm³/g. nih.govutexas.edu The average pore diameter can also be determined, with materials often exhibiting mesoporous structures (pore diameters between 2 and 50 nm). For example, one study reported an average pore radius of 4.20 nm, while another found pore diameters between 13 to 20 nm. nih.govutexas.edu Another synthesized calcium this compound granule was found to have a specific surface area of 38.89 m² g⁻¹, a total pore volume of 0.3728 cm³/g, and an average porosity diameter of 38.34 nm. fao.org
| Material Description | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |
|---|---|---|---|---|
| Modified Sodium Aluminum Silicate Hydrate Composite | 3.05 | 0.00392 | 4.20 (radius) | utexas.edu |
| Amorphous SAS (Simultaneous Precursor Addition) | 80 - 318 | up to 0.85 | 13 - 20 (diameter) | nih.gov |
| Calcium this compound Granule | 38.89 | 0.3728 | 38.34 (diameter) | fao.org |
| Zeolite from Coal Bottom Ash | 60.38 | N/A | N/A | nih.gov |
Influence of Synthesis Parameters on Porosity
The porous architecture of this compound is not an intrinsic property but is heavily dependent on the conditions employed during its synthesis. The careful manipulation of synthesis parameters allows for the tailoring of its specific surface area and pore volume.
Key parameters influencing porosity include:
Reactant Concentration and pH: The concentration of reactants (sodium silicate and sodium aluminate) and the pH of the reaction medium significantly affect the final product's properties. In the synthesis of amorphous this compound, it was found that materials developed at a neutral pH exhibited the highest surface area and pore volume. nih.gov
Water Content: The amount of water in the synthesis medium plays a critical role in determining whether a porous or a dense, non-porous material is formed. mdpi.comresearchgate.net In highly concentrated synthesis solutions, a sufficient amount of water enables cation hydration, which allows for a spatial arrangement of cations that supports the formation of pores. mdpi.com Under water-deficient conditions, the entropic penalty of cation hydration is too high, leading to cations being entirely coordinated by the framework oxygens, resulting in dense, anhydrous structures. mdpi.com
Temperature: Synthesis temperature impacts both nucleation and crystal growth rates. researchgate.net It can influence the phase selection between different zeolite structures, which have varying porosities. For instance, in some systems, lower temperatures favor the formation of zeolites with higher porosity, as the enthalpic advantage of cation hydration is more pronounced.
By controlling these variables, it is possible to direct the synthesis towards this compound materials with desired porosity characteristics for specific applications.
Theoretical and Computational Modeling of Sodium Aluminosilicate Systems
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method used to study the physical movements of atoms and molecules. By applying interatomic potentials or force fields, MD simulations can predict the evolution of a system over time, offering a dynamic view of structural changes, reaction mechanisms, and material properties.
Reactive Force Field (ReaxFF) Molecular Dynamics is a specific type of MD that can model chemical reactions by dynamically describing bond formation and breakage. This capability is crucial for understanding the complex chemistry of sodium aluminosilicate (B74896) systems.
ReaxFF MD simulations have been instrumental in elucidating the structure, reactivity, and mechanical performance of Sodium Aluminosilicate Hydrate (B1144303) (N-A-S-H) gel, a primary binding phase in geopolymer materials. frontiersin.org Studies have shown that an increase in sodium content within the N-A-S-H gel leads to a depolymerization of the aluminosilicate network and an increase in non-bridging oxygen (NBO) atoms. frontiersin.org These NBOs are sites of high reactivity where adsorbed water molecules can dissociate. frontiersin.org
The table below summarizes key findings from ReaxFF MD simulations on the effect of the Na/Al ratio on the structural and mechanical properties of N-A-S-H gel.
| Na/Al Ratio | Structural Effect | Mechanical Effect |
| Increasing | Depolymerization of aluminosilicate network, more non-bridging oxygen (NBO) atoms. frontiersin.org | Decreased stiffness and cohesive force. frontiersin.org |
| 1 to 3 | Transformation from an integrity network to partially destroyed branch structures. frontiersin.org | Gradual decrease in mechanical performance. frontiersin.org |
The amorphous and complex nature of this compound hydrate (N-A-S-H) gel makes its characterization challenging through experimental methods alone. Molecular dynamics simulations provide a powerful avenue to understand the nanoscale structure of N-A-S-H gel. Models of N-A-S-H gel are often constructed through a simulated polymerization process of silicon and aluminum monomers. These computational models have shown good agreement with experimental results, particularly concerning the reaction rates of Si and Al species.
Analysis of these simulated structures reveals important atomic-level details. For instance, the existence of pentacoordinate aluminum (Al5) has been identified in all simulated N-A-S-H structures, suggesting that this coordination state is not solely a feature of the raw materials. bohrium.com Furthermore, simulations have indicated that a lower Si/Al ratio results in a more crosslinked and compacted N-A-S-H gel structure. bohrium.com The general molecular formula for the N-A-S-H structure is often represented as Nan[(Si-O2)Z-Al-O2]n·wH2O. mdpi.com
The following table presents typical bond length and angle information derived from MD simulations of N-A-S-H gel.
| Structural Parameter | Value Range/Peak | Source |
| Si-O Bond Length | 1.61-1.63 Å | tudelft.nl |
| Al-O Bond Length | 1.83-1.85 Å | tudelft.nl |
| O-Si-O Bond Angle | Peak around 110° | tudelft.nl |
| O-Al-O Bond Angle | Peaks around 95° and 150° | tudelft.nl |
| Si-O-Si Bond Angle | 110° to 180° (average ~143-144°) | frontiersin.org |
MD simulations are well-suited to investigate how environmental factors like temperature and compositional variations, such as the Si/Al ratio, influence the molecular structure of this compound. Studies have examined the molecular structural variations of N-A-S-H within a temperature range of 300–900 K. aimspress.com
As the temperature increases, the mobility of Si and Al atoms is enhanced. aimspress.com Concurrently, the thermal conductivity of N-A-S-H gel has been observed to increase with both higher Si/Al ratios and elevated temperatures, suggesting a decrease in thermal insulation performance under these conditions. aimspress.com The thermal conductivity of the models has been reported to range from 1.431 to 1.857 W/m/K. aimspress.com At elevated temperatures, both Al-O-Si and Si-O-Si bonds are stretched and can break, leading to a transformation of the network structure into branch and chain structures. nih.gov This reduced connectivity of the aluminosilicate network leads to a dramatic increase in the self-diffusivity of water molecules and sodium ions. nih.gov
The Si/Al ratio also plays a crucial role in the structural stability and energy of the system. An increase in the Si/Al ratio from 1 to 3 leads to a rise in both potential and non-bonded energy. aimspress.com For instance, the potential energy has been shown to increase from -26,200 kcal/mol at a Si/Al ratio of 1 to -16,310 kcal/mol at a ratio of 3. aimspress.com This suggests that a higher Si/Al ratio contributes to a more stable structure. aimspress.com Furthermore, the Si-Al bond length has been observed to decrease with increasing temperature and Si/Al ratio, indicating a strengthening of the interaction between Si and Al atoms. aimspress.com
The table below summarizes the effect of temperature and Si/Al ratio on key properties of N-A-S-H gel as determined by MD simulations.
| Parameter | Effect of Increasing Temperature (300-900 K) | Effect of Increasing Si/Al Ratio (1 to 3) |
| Atomic Mobility (Si, Al) | Enhanced aimspress.com | - |
| Thermal Conductivity | Increases aimspress.com | Increases aimspress.com |
| Potential Energy | - | Increases (e.g., from -26,200 to -16,310 kcal/mol) aimspress.com |
| Non-Bonded Energy | - | Increases (e.g., from -33,500 to -23,500 kcal/mol) aimspress.com |
| Si-Al Bond Length | Decreases (e.g., from 3.22 to 3.18 Å) aimspress.com | - |
The interaction between this compound glass and water is a critical process in applications ranging from architectural glass to nuclear waste immobilization. acs.org MD simulations, particularly with reactive force fields, have provided significant insights into the initial stages of these interfacial reactions. researchgate.netosti.gov
Simulations show that upon contact with water, sodium ions (Na+) at the glass surface are gradually replaced. researchgate.net The high affinity between water and Na+ ions leads to the penetration of water molecules into the first layer of the glass and the release of Na+ ions into the bulk water. acs.org This process is often accompanied by the dissociation of water molecules into H+ and OH-. researchgate.net Undercoordinated Si and Al atoms, along with non-bridging oxygens (NBOs) at the glass surface, play a crucial role in the initial hydration reactions. acs.org These defects promote the formation of silanol (B1196071) (Si-OH) and aluminol (Al-OH) species. acs.org Aluminol formation primarily occurs through the hydrolysis of Al-O-Al bonds and the hydration of Al+-NBO- units. acs.org While water molecules are involved in the initial interfacial reactions, their penetration into the bulk glass is mainly achieved through proton transfer. acs.org
A key mechanism in the initial interaction of this compound glass with water is the ion-exchange reaction between sodium ions from the glass and protons from the water. acs.orgacs.org ReaxFF MD simulations have shown that when a Na+ ion leaves its initial position at the glass surface, it can be replaced by either a H+ ion, resulting in a (Na+ ⇌ H+) ion exchange, or by another diffused Na+ ion. acs.org
Simulations have also tracked the propagation of water and H+ ions into the glass structure. The z-density profiles of H2O and H+ ions have confirmed their propagation into the glass up to 2 nanometers after 4 nanoseconds of reaction time. acs.org The depth of this penetration is dependent on the glass composition and shows a non-linear relationship, suggesting that subsequent water penetration into the bulk is facilitated by the presence of random channels. acs.org It has been observed that proton transfer associated with [AlO4]− species is more limited compared to the more mobile proton transfer involving silanol groups, especially in the bulk glass region. acs.org
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide a more fundamental understanding of bonding and reactivity compared to classical MD, albeit typically for smaller systems and shorter timescales.
DFT has been employed to calculate the pair-wise interaction energies (i.e., binding energies) between aluminosilicate oligomers and various metal cations. frontiersin.org These calculations are crucial for understanding the early-stage formation mechanisms of binder gels like C-S-H, C-A-S-H, and N-A-S-H, which are fundamental to the properties of modern cements. frontiersin.org Such studies have also been used to investigate the energetics of deprotonation and dimerization reactions that are central to geopolymerization and zeolite synthesis. rsc.org
In the context of this compound glass structures, ab initio molecular dynamics (AIMD), which is based on DFT, has been used to simulate glass models without the need for empirical interatomic potentials. aip.org This approach provides more accurate results and reliable predictability for complex multi-component glasses. aip.org DFT calculations have been used to determine structural details such as interatomic bond distances. For example, the average Si-O and Al-O distances in aluminosilicate clusters have been calculated to be around 1.65–1.67 Å and 1.78–1.79 Å, respectively. frontiersin.org
Investigation of Electronic Structure, Interatomic Bonding, and Charge Distribution
Computational studies, particularly those employing ab initio molecular dynamics and density functional theory (DFT), have elucidated the electronic structure, interatomic bonding, and charge distribution in this compound glasses. The introduction of sodium oxide into the aluminosilicate network influences these properties significantly. Detailed analyses have revealed insights into the coordination of atoms, the nature of the chemical bonds, and how charge is distributed among the constituent atoms. researchgate.net
Modeling of Binding Energies between Aluminosilicate Oligomers and Cations
The interactions between the negatively charged aluminosilicate species and positively charged metal cations are fundamental to the properties of these materials. frontiersin.orgarxiv.org Density functional theory (DFT) has been employed to calculate the pair-wise interaction energies, or binding energies, between aluminosilicate oligomers (like dimers and trimers) and various metal cations. arxiv.orgarxiv.org
These binding energies are influenced by the charge and ionic radii of the cations. arxiv.orgarxiv.org Studies have shown that binding energies are positively correlated with the cationic field strength. frontiersin.org For example, the binding energy of Fe³⁺ is considerably higher than that of Fe²⁺ with the same aluminosilicate oligomer. frontiersin.org Similarly, the interaction energy of divalent cations with a trimer (charge of -2) is consistently higher than with a dimer (charge of -1) due to stronger Coulombic interactions. frontiersin.org These calculated binding energies help explain macroscopic material properties such as glass corrosion and ion transport. arxiv.orgarxiv.org
| Cation | Binding Energy (eV) with [(OH)₃-Si-O-Al-(OH)₃]⁻¹ |
|---|---|
| Li⁺ | -10.2 |
| Na⁺ | -9.0 |
| K⁺ | -7.8 |
| Mg²⁺ | -21.5 |
| Ca²⁺ | -19.4 |
Comparison of Na+ vs. K+ Containing Aluminosilicate Species and Reactions
The type of alkali cation, such as Na⁺ versus K⁺, plays a significant role in the properties and reaction pathways of aluminosilicate systems. researchgate.net Geopolymers, for instance, are often synthesized using either NaOH/Na₂SiO₃ or KOH/K₂SiO₃ as activators, which provide the respective counter-cations. researchgate.net Experimental studies have suggested that potassium-based geopolymers can exhibit better compressive strength than their sodium-based counterparts. researchgate.net
Computational research has been undertaken to compare the optimized geometries of silicate (B1173343), aluminate monomers, and their dimers with both Na⁺ and K⁺ counter-cations. researchgate.net These studies also compare the initial reactions of geopolymerization, such as deprotonation and dimerization, at experimentally relevant pH levels. researchgate.net The underlying reason for the different behaviors is often attributed to the differences in ionic radius and hydration energy between Na⁺ and K⁺, which affects their mobility and interaction with the aluminosilicate framework. researchgate.net
Simulation of IR Spectra for Geopolymer Structures
Infrared (IR) spectroscopy is a powerful experimental technique for studying the structure of geopolymers. To better interpret experimental IR spectra, computational simulations are employed to predict the vibrational frequencies of different structural units within the geopolymer network. These simulations help in assigning the observed IR bands to specific bond vibrations, such as the T-O-Si (where T = Al or Si) asymmetric stretching vibrations. acs.org
By simulating the IR spectra of various proposed structural models of geopolymers, researchers can compare the simulated spectra with experimental data to validate the structural models. mdpi.comaau.dk This approach provides a deeper understanding of the geopolymerization process and the final structure of the material. acs.org
Thermodynamic Modeling
Thermodynamic modeling is essential for predicting the behavior of this compound in various chemical environments, particularly in aqueous solutions.
Solubility Modeling of this compound Phases (e.g., Sodalite) in Alkaline Solutions
The solubility of this compound phases, such as sodalite, is a critical factor in industrial processes like the Bayer process for aluminum production. acs.orgscite.ai Thermodynamic models have been developed to predict the solubility of these phases in alkaline solutions under different conditions of temperature and concentration. acs.orgscite.ai
Experimental studies have shown that the solubility of sodalite increases with increasing NaOH concentration. acs.orgscite.ai A mixed-solvent electrolyte (MSE) model has been developed to accurately represent the solubility behavior of sodalite in NaOH and NaOH–NaAl(OH)₄ solutions. acs.orgscite.ai These models are crucial for developing strategies to control the precipitation of this compound scales. acs.org
Determination of Equilibrium Constants and Activity Coefficients
A comprehensive thermodynamic model for this compound formation in aqueous alkaline solutions requires the determination of equilibrium constants for the formation reactions and the activity coefficients of the species in solution. acs.org Pitzer's method is one approach used to calculate the activity coefficients of the various ions in the system, which may include Na⁺, Al(OH)₄⁻, SiO₃²⁻, and others. acs.org
The equilibrium constants for the formation of solid phases like sodalite dihydrate and hydroxysodalite (B1173353) dihydrate can be determined from the thermodynamic properties of the involved species. acs.org In cases where experimental data is unavailable, group contribution methods can be used to estimate these properties. acs.org The extended Debye-Hückel model is another method used to calculate ionic activities and their coefficients in these systems. rsc.orgresearchgate.net
| Compound | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) |
|---|---|---|
| Na₈(AlSiO₄)₆Cl₂·2H₂O (Sodalite Dihydrate) | -14054.91 | -13191.59 |
| Na₈(AlSiO₄)₆(OH)₂·2H₂O (Hydroxysodalite Dihydrate) | -14283.02 | -13384.23 |
Correlation between Si/Al Ratio and Thermodynamic Properties
The thermodynamic stability of this compound (N-A-S-H) systems, a key factor in their long-term durability, is significantly influenced by the molar ratio of silicon to aluminum (Si/Al). Research has systematically investigated this relationship by studying the dissolution behavior of synthetic N-A-S-H gels. These studies are crucial for understanding the fundamental physiochemical properties of these materials. rsc.org
A clear and near-linear correlation has been established between the bulk Si/Al ratio and the thermodynamic properties of N-A-S-H phases. rsc.orguri.edu Specifically, the solubility of these materials, a critical thermodynamic parameter, is inversely proportional to the Si/Al ratio. As the proportion of silicon to aluminum in the aluminosilicate framework increases, the material becomes less soluble. rsc.org This lower solubility is indicative of greater thermodynamic stability.
The chemical composition, particularly the Si/Al ratio, and the structural ordering of the aluminosilicate framework are primary determinants of the material's macroscopic physical and chemical properties. rsc.org For instance, metakaolin-based geopolymers with a bulk Si/Al ratio between 1.5 and 2.0 have been observed to exhibit higher mechanical strength, which is attributed to the formation of a dense microstructure. rsc.org
The thermodynamic properties are quantified through the calculation of solubility constants (Ksp) and the standard Gibbs free energy of reaction (ΔG°). Systematic dissolution experiments on pure synthetic N-A-S-H gels with varying Si/Al ratios have provided the data to determine these values. The results consistently show that a higher Si/Al ratio leads to a lower solubility constant, confirming the increased stability of silicon-rich phases. rsc.org This insight is fundamental for predicting the long-term performance and durability of this compound-based materials in various applications. rsc.org
The following interactive table presents data from dissolution experiments on synthetic N-A-S-H gels, illustrating the relationship between the Si/Al ratio, the calculated solubility product (log10 Ksp), and the standard Gibbs free energy of reaction.
Multiscale Modeling Approaches
To fully comprehend and predict the behavior of complex materials like sodium aluminosilicates, multiscale modeling has emerged as a powerful tool. This approach bridges the gap between the atomic scale, where chemical reactions and bonding occur, and the macroscopic or continuum level, which represents the bulk properties and performance of the material over time.
Integration of Atomistic and Continuum Models for Complex Systems
For instance, MD simulations have been employed to develop realistic molecular structures of N-A-S-H geopolymer gels. uri.edu These models have been validated against experimental observations and are crucial for understanding the molecular interactions that control gel formation and mechanical properties. researchgate.net The insights gained from these atomistic models, such as the influence of the Si/Al ratio on the aluminosilicate network, serve as critical input parameters for larger-scale continuum models.
Continuum models, on the other hand, describe the material as a continuous medium, which is computationally efficient for simulating larger length and time scales. The challenge lies in ensuring that these continuum models accurately reflect the underlying atomistic physics. This is where the integration of the two scales becomes vital. The data and mechanistic understanding derived from atomistic simulations are used to inform and validate the constitutive laws and parameters within the continuum models. This synergy allows for a more accurate representation of the material's behavior under various conditions.
Predictive Modeling of Long-Term Stability and Durability
A key application of integrated multiscale modeling is the prediction of the long-term stability and durability of this compound materials. The thermodynamic properties determined from experimental studies and complemented by atomistic simulations provide the foundation for these predictive models. rsc.org Understanding the solubility and dissolution mechanisms at the molecular level is essential for forecasting how the material will behave over extended periods, particularly in aggressive chemical environments.
Molecular dynamics simulations can be used to study the dynamics of water and ions confined within the N-A-S-H gel structure, which is directly related to durability issues such as alkali-leaching. uri.edu For example, simulations have shown that the Si/Al ratio significantly affects the diffusion of confined water and sodium ions. uri.edu This information is critical for predicting the rate of degradation and the long-term performance of the material.
By bridging the scales, researchers can simulate the evolution of the material's microstructure and properties over time. For instance, the fracture toughness of N-A-S-H gels has been evaluated using MD simulations, providing insights that are challenging to obtain experimentally. uri.edu These atomistically derived fracture properties can then be incorporated into continuum-level models to predict the mechanical performance and crack propagation in larger structures over their service life. This integrated approach paves the way for the design of more durable and resilient this compound materials for a wide range of applications.
Advanced Applications and Performance in Diverse Fields
Construction and Building Materials
In the construction industry, sodium aluminosilicates are integral to the development of sustainable and high-performance materials. Their role in geopolymers is particularly significant, offering a viable alternative to traditional cement and enhancing the durability and efficiency of building materials.
Geopolymers as Sustainable Alternatives to Portland Cement
Geopolymers are emerging as a sustainable alternative to Ordinary Portland Cement (OPC), primarily due to their lower carbon footprint. The production of Portland cement is a significant contributor to global CO2 emissions, accounting for 5–7% of the total. shareyourgreendesign.comresearchgate.net Geopolymer technology, on the other hand, utilizes industrial byproducts such as fly ash, metakaolin, and blast furnace slag as source materials, which are rich in aluminosilicates. shareyourgreendesign.comazobuild.com This approach not only reduces the reliance on the energy-intensive clinker manufacturing process but also provides a valuable solution for waste valorization. shareyourgreendesign.comekb.eg
The synthesis of geopolymers involves the activation of these aluminosilicate (B74896) sources with alkaline solutions, typically containing sodium hydroxide (B78521) and sodium silicate (B1173343), to form a three-dimensional amorphous or semi-crystalline aluminosilicate network. azobuild.com This process, known as geopolymerization, results in a binder with comparable or even superior mechanical and durability properties to OPC. researchgate.net The environmental benefits are substantial, with the potential to reduce the embodied carbon of concrete by up to 80%. azobuild.com Furthermore, the CO2 footprint of geopolymer concrete has been estimated to be 9% less than that of concrete made with 100% OPC. azobuild.com
The key to geopolymer performance lies in the chemical composition of the source materials and the activating solution. The optimization of factors such as the Si/Al ratio, alkali concentration, and curing temperature is crucial for achieving high mechanical strength and durability. shareyourgreendesign.comresearchgate.net
| Parameter | Geopolymer Concrete | Ordinary Portland Cement (OPC) Concrete |
| CO2 Emissions | Significantly lower, up to 80% reduction in embodied carbon azobuild.com | High, major contributor to global CO2 emissions shareyourgreendesign.comazobuild.com |
| Raw Materials | Industrial byproducts (fly ash, slag, etc.) shareyourgreendesign.comazobuild.com | Virgin raw materials (limestone, clay) |
| Energy Consumption | Lower production energy | High-temperature clinker production |
Influence of Sodium Aluminosilicate on Mechanical Properties and Durability of Geopolymers
The mechanical properties and long-term durability of geopolymers are intrinsically linked to the molecular structure of the this compound (N-A-S-H) gel, which serves as the primary binding phase. frontiersin.org The chemical composition, particularly the ratios of sodium, aluminum, and silicon, plays a critical role in determining the performance of the final material.
The Na/Al ratio, for instance, has a direct impact on the degree of polymerization of the aluminosilicate network. frontiersin.org An increase in the sodium content can lead to a decrease in the degree of polymerization, which in turn affects the mechanical strength of the geopolymer. frontiersin.org The nature of the alkali cation also influences mechanical properties, with potassium-based geopolymers generally exhibiting higher compressive strength compared to their sodium-based counterparts. nih.gov However, sodium-based geopolymers tend to demonstrate greater resistance in water and other aggressive environments. nih.gov
The Si/Al ratio is another critical factor that governs the properties of the geopolymer. This ratio influences the molecular structure and, consequently, the material's reactivity and strength. frontiersin.org Research has shown that the mechanical properties of geopolymer concrete, including compressive, split-tensile, and flexural strength, can be improved by increasing the percentage of ground granulated blast furnace slag (GGBS), an aluminosilicate source. researchgate.net
The durability of geopolymers is also a key consideration. The choice of alkali cations significantly affects the material's performance in different environments. nih.gov For example, Na-geopolymers have been found to be more resistant to water and aggressive chemical attacks than K-geopolymers. nih.gov The microstructure of the geopolymer, which is influenced by the starting materials and curing conditions, is crucial for its long-term durability. A homogeneous and dense microstructure, as can be achieved with an optimal sodium aluminate to sodium metasilicate (B1246114) ratio, contributes to enhanced durability. icm.edu.pl
| Factor | Influence on Mechanical Properties | Influence on Durability |
| Na/Al Ratio | Higher ratio can decrease the degree of polymerization and mechanical strength. frontiersin.org | Affects the chemical resistance of the geopolymer. |
| Alkali Cation | K-geopolymers often show higher compressive strength. nih.gov | Na-geopolymers generally exhibit better resistance in aquatic and aggressive environments. nih.gov |
| Si/Al Ratio | Influences the molecular structure and reactivity, affecting overall strength. frontiersin.org | Contributes to the stability of the geopolymer matrix. |
| Source Materials | The type and proportion of aluminosilicate sources (e.g., fly ash, GGBS) impact strength development. researchgate.net | The chemical composition of the source materials affects resistance to chemical attack. |
Thermal Stability and Insulation Performance of Geopolymers
Geopolymers based on this compound exhibit excellent thermal stability and insulation properties, making them suitable for applications requiring fire resistance and thermal insulation. aimspress.comipme.ru The inherent structure of the geopolymer network, composed of Si-O-Al bonds, provides it with a high resistance to elevated temperatures. aimspress.com
Studies have shown that geopolymer materials can withstand high temperatures without significant degradation of their structural integrity. ipme.ru The thermal stability of the N-A-S-H gel, the primary binding phase in geopolymers, is influenced by the Si/Al ratio. A higher Si/Al ratio can contribute to greater thermal stability due to the increased energy required to break the molecular bonds. aimspress.com
The thermal conductivity of geopolymers is a key parameter for their insulation performance. Research has indicated that the thermal conductivity of N-A-S-H gel can range from 1.431 to 1.857 W/m/K, and it tends to increase with higher Si/Al ratios and elevated temperatures. aimspress.com This suggests that for optimal thermal insulation, a lower Si/Al ratio might be preferable. The introduction of porosity is another effective way to enhance the thermal insulation performance of geopolymers. Porous geopolymers have a reduced cross-sectional area for heat transfer, leading to lower thermal conductivity. mdpi.com For instance, the thermal conductivity of a fly ash geopolymer can be significantly reduced from 0.48 W/m·K to 0.12 W/m·K through the use of modifying agents that increase porosity. mdpi.com
| Property | Performance Characteristics | Influencing Factors |
| Thermal Stability | High resistance to elevated temperatures. aimspress.comipme.ru | Si/Al ratio (higher ratio can increase stability). aimspress.com |
| Thermal Conductivity | Ranges from 1.431 to 1.857 W/m/K for N-A-S-H gel. aimspress.com | Si/Al ratio, temperature, and porosity. aimspress.commdpi.com |
| Insulation Performance | Can be significantly improved by increasing porosity. mdpi.com | Introduction of foaming agents or modifying agents. mdpi.com |
Hydric Properties and Moisture Buffering Capacity of Aerated Geopolymers
Aerated geopolymers, a lightweight form of geopolymer, possess favorable hydric properties and a significant moisture buffering capacity, making them suitable for applications in building envelopes to regulate indoor humidity. The moisture buffering capacity of a material refers to its ability to absorb and release moisture from the surrounding air, thereby moderating fluctuations in relative humidity.
The hydric performance of aerated geopolymers is closely linked to their pore structure and the chemical composition of the this compound binder. The Na/Al ratio and the curing conditions, particularly the relative humidity during curing, have a substantial impact on the degree of geopolymerization, porosity, and phase composition of the final material. researchgate.net
An increase in the Na/Al ratio can lead to a higher degree of decomposition of the porogen (the agent used to create pores) and better pore stabilization, resulting in increased vapor permeability and moisture diffusivity. researchgate.net The moisture buffering capacity also tends to increase with a higher Na/Al ratio due to the increased porosity, which provides more access to the gel pores where moisture can be stored. researchgate.net However, at very high Na/Al ratios, the formation of sodium carbonate through carbonation can occur, which is highly hydrophilic and can influence the material's moisture buffering behavior. researchgate.net
The curing environment also plays a crucial role. Curing at a high relative humidity is beneficial for pore formation and stability, while a low relative humidity can lead to the rapid loss of interlayer water and densification of the matrix, which can negatively affect the hydric properties. researchgate.net The moisture buffer capacity of aerated geopolymers can be classified as excellent, with values often exceeding those of other binder materials. researchgate.net
| Parameter | Influence on Hydric Properties |
| Na/Al Ratio | Higher ratio increases vapor permeability, moisture diffusivity, and moisture buffering capacity. researchgate.net |
| Curing Relative Humidity | High humidity promotes pore formation and stability, enhancing hydric performance. researchgate.net |
| Porosity | Increased porosity provides more sites for moisture storage, improving moisture buffering capacity. researchgate.net |
Catalysis and Adsorption
The unique porous structure of certain this compound compounds, particularly zeolites, makes them highly effective materials for catalysis and adsorption applications. Their well-defined pore sizes and high surface areas allow for selective interactions with molecules, making them valuable in a wide range of industrial processes.
Zeolites as Catalysts and Molecular Sieves
Zeolites are crystalline aluminosilicates with a three-dimensional framework structure composed of interconnected silica (B1680970) and alumina (B75360) tetrahedra. This framework creates a network of cavities and channels of uniform size, which gives zeolites their characteristic properties as molecular sieves. made-in-china.com The term "molecular sieve" was first used in 1932 to describe the ability of these materials to selectively adsorb molecules based on their size and shape.
The openings in the zeolite structure act as pores that allow smaller molecules to enter while excluding larger ones. alfa-chemistry.com This size-selective adsorption is a key feature of zeolites and is utilized in various separation and purification processes. alfa-chemistry.com For example, 4A molecular sieves can adsorb molecules with a diameter of no more than 4 angstroms, such as water, carbon dioxide, and ethylene, and are used for drying natural gas and other gases and liquids. made-in-china.com
In catalysis, zeolites play a crucial role as solid acid catalysts and catalyst supports. The acidic sites within the zeolite framework, which arise from the presence of aluminum, can catalyze a wide variety of chemical reactions, particularly in the petroleum refining and petrochemical industries. stppgroup.com The shape-selective nature of the zeolite pores can also influence the catalytic process by controlling which reactant molecules can access the active sites and which product molecules can diffuse out.
The synthesis of zeolites often involves the crystallization of a this compound gel, which is prepared by mixing solutions of sodium silicate and sodium aluminate. The properties of the resulting zeolite, such as its pore size and acidity, can be tailored by controlling the synthesis conditions.
| Application | Mechanism | Examples |
| Molecular Sieves | Size-selective adsorption based on uniform pore sizes. made-in-china.com | Drying of gases and liquids, separation of gas mixtures. made-in-china.comalfa-chemistry.com |
| Catalysis | Solid acid catalysis and shape-selective catalysis. stppgroup.com | Petroleum refining (cracking, isomerization), petrochemical synthesis. stppgroup.com |
| Adsorption | High surface area and affinity for specific molecules. alfa-chemistry.com | Removal of pollutants, purification of streams. |
Adsorption of Heavy Metal Ions and Organic Pollutants
Sodium aluminosilicates, particularly in their zeolitic forms, are recognized for their efficacy in adsorbing heavy metal ions and various organic pollutants from aqueous solutions. This capability stems from their porous, crystalline structure and the presence of negatively charged sites within the aluminosilicate framework, which facilitates ion exchange with cations.
The adsorption process is largely dependent on factors such as pH, contact time, and the initial concentration of the pollutants. Research indicates that the removal of toxic metal ions including Mercury (Hg²⁺), Lead (Pb²⁺), Cadmium (Cd²⁺), Zinc (Zn²⁺), and Arsenic (As³⁺) by this compound is a pH-dependent process. researchgate.net The primary mechanism for the uptake of metallic cations is ion exchange with mobile cations (like Na⁺, K⁺, Ca²⁺, and Mg²⁺) present within the zeolite's channels and cavities. nih.gov Natural zeolites such as clinoptilolite have demonstrated a significant affinity for various heavy metals. Studies have shown that the sorption process for many heavy metal ions on aluminosilicate materials follows a pseudo-second-order kinetic model, and the Langmuir isotherm model often provides a suitable description of the adsorption process. researchgate.net
Beyond inorganic ions, modified zeolites have also shown potential for adsorbing heavy organic compounds. For instance, modifying zeolites with tin ferrite (B1171679) (SnFe₂O₄) can enhance their adsorption capacity for such pollutants. brin.go.id The versatile adsorption capabilities of sodium aluminosilicates make them a valuable material for water and wastewater treatment applications.
Table 1: Adsorption Characteristics of Heavy Metals by this compound
| Heavy Metal Ion | Adsorption Conditions | Findings |
|---|---|---|
| Hg²⁺, Pb²⁺, Cd²⁺, Zn²⁺, As³⁺ | pH-dependent, 5-hour equilibration | Sorption was found to be pH-dependent and followed Freundlich's isotherm. The process was identified as spontaneous and endothermic. researchgate.net |
| Cr, Mn, Se, Ni, Co, Fe | Aqueous acidic solutions | Sorption primarily occurs via ion exchange with Na⁺, K⁺, Mg²⁺, and Ca²⁺ ions from the zeolite structure. nih.gov |
| Pb²⁺ | Hydrothermally synthesized NaY zeolite | The synthesized zeolite demonstrated a high adsorption capacity for Pb²⁺ ions, with removal increasing with the amount of zeolite used. brin.go.id |
Pore Engineering for Enhanced Catalytic Activity
The catalytic performance of sodium aluminosilicates, especially zeolites, is intrinsically linked to their porous architecture. Pore engineering, which involves modifying the size, connectivity, and accessibility of pores, is a critical strategy for enhancing catalytic activity. These modifications aim to overcome the diffusion limitations often encountered in microporous zeolites, particularly when dealing with bulky molecules.
One prominent method of pore engineering is desilication , which involves treating the zeolite with an alkaline solution, such as sodium hydroxide (NaOH), to selectively remove silicon atoms from the framework. This process can introduce mesopores and macropores into the microporous crystal, creating a hierarchical pore structure. rsc.org This enhanced porosity improves mass transfer to and from the active sites located within the zeolite, which is crucial for many catalytic reactions. rsc.org The effectiveness of desilication is highly dependent on the zeolite's Si/Al ratio; zeolites with a higher Si/Al ratio are generally more susceptible to silicon extraction.
Another technique is dealumination , which removes aluminum atoms from the zeolite framework. While zeolites with lower Si/Al ratios are beneficial for ion exchange, those with higher Si/Al ratios are often preferred for catalysis because an excess of Brønsted acid sites (associated with aluminum atoms) can lead to unwanted side reactions and catalyst deactivation. rsc.org Steaming is a common dealumination method, though it can lead to pore blockage by extra-framework aluminum species if not followed by an acid wash. rsc.org
The creation of these hierarchical structures provides an improved balance between acidity and accessibility, enhancing performance in processes like catalytic cracking, hydrocracking, and hydroisomerization. rsc.org
Ion Exchange Properties in Zeolites for Ammonium (B1175870) Removal
Zeolitic sodium aluminosilicates are widely utilized for the removal of ammonium (NH₄⁺) from wastewater, primarily through the mechanism of ion exchange. kmizeolite.com Their three-dimensional framework structure contains pores and channels where cations are loosely held and can be exchanged for other cations, such as ammonium, present in a surrounding solution. aidic.it Natural zeolites, particularly clinoptilolite, have a high selectivity for the ammonium ion. kmizeolite.comzeolitanatural.com
The ammonium exchange capacity (AEC) is a key parameter for evaluating the performance of zeolites in this application. Studies have reported the adsorption capacity of clinoptilolite to be in the range of 2–30 mg of NH₄⁺ per gram. kmizeolite.com The efficiency of ammonium removal is influenced by several factors, including the initial ammonium concentration, the presence of competing cations, and the physical properties of the zeolite itself. Research on synthetic zeolites has shown capacities as high as 4.7 meq NH₄⁺-N/g at high ammonium concentrations. nih.gov
A significant advantage of using zeolites for ammonium removal is their ability to be regenerated. After saturation with ammonium, the zeolite can be treated with a concentrated salt solution (e.g., NaCl or KCl) to replace the adsorbed ammonium ions, allowing the material to be reused over multiple cycles. kmizeolite.com Interestingly, some studies have found that the process of exhaustion and regeneration can actually increase the ongoing adsorption capacity of natural zeolite. kmizeolite.com
However, the practical application of zeolites in large-scale wastewater treatment plants can be limited by their mechanical strength. Zeolites must be resistant to attrition and compression to remain stable over long operational periods. nih.gov
Table 2: Ammonium Exchange Capacity (AEC) of Various Zeolites
| Zeolite Type | Initial NH₄⁺-N Concentration | Ammonium Exchange Capacity (AEC) | Source(s) |
|---|---|---|---|
| Natural Clinoptilolite | Not specified | 2–30 mg NH₄⁺/g | kmizeolite.com |
| Synthetic Zeolite 6 | High | 4.7 meq NH₄⁺-N/g | nih.gov |
| Synthetic Zeolite 2 | High | 4.5 meq NH₄⁺-N/g | nih.gov |
| Synthetic Zeolites 1, 2, 6 | 0.7 meq NH₄⁺-N/L | 0.05 meq NH₄⁺-N/g | nih.gov |
| Engineered Zeolite-N (Reference) | 0.7 meq NH₄⁺-N/L | 0.06 meq NH₄⁺-N/g | nih.gov |
Waste Immobilization and Environmental Remediation
Immobilization of Hazardous Cations in Cementitious Wasteforms
Sodium aluminosilicates play a crucial role in the immobilization of hazardous and radioactive waste within cementitious materials. This is primarily achieved through the use of alkali-activated materials (AAMs), also known as geopolymers. These materials are formed by the reaction of an aluminosilicate precursor, such as fly ash or metakaolin, with a highly alkaline activating solution. mdpi.com
The reaction process results in the formation of a hardened paste whose primary binding phase is a this compound hydrogel (N-A-S-H). mdpi.comresearchgate.net This gel has a three-dimensional, amorphous to semi-crystalline structure that is highly effective at chemically binding and physically encapsulating hazardous cations. mdpi.com The negative charges that arise from aluminum in tetrahedral coordination within the aluminosilicate framework are balanced by alkali cations from the activating solution, creating sites where hazardous cations can be incorporated. mdpi.comnih.gov
In addition to the main N-A-S-H gel, crystalline zeolite phases such as hydrosodalite, zeolite P, and faujasite can form within the matrix. mdpi.com These zeolitic structures are renowned for their ion-exchange capabilities and can further enhance the immobilization of specific radionuclides like cesium (Cs⁺) and strontium (Sr²⁺). nih.goviaea.org The ability of the geopolymer matrix to incorporate hazardous elements into its structure provides a durable wasteform with low leachability, making it a promising technology for the long-term storage of low- and intermediate-level radioactive waste. nih.govresearchgate.net
Recycling of Aluminosilicate-Based Solid Wastes
A significant application of this compound chemistry is in the recycling and valorization of industrial solid wastes. Large volumes of aluminosilicate-based materials, such as fly ash (from coal combustion), furnace slag (from steel production), and red mud (from alumina production), are generated globally. mdpi.comwhiterose.ac.uk These materials are often disposed of in landfills, which presents environmental challenges. mdpi.com
Alkali-activation technology provides a sustainable pathway to recycle these wastes. mdpi.comresearchgate.net By treating these aluminosilicate-rich precursors with an alkaline solution (e.g., sodium hydroxide and sodium silicate), they can be transformed into high-performance binder materials, often referred to as alkali-activated materials (AAMs) or geopolymers. mdpi.comwhiterose.ac.uk These binders can serve as an alternative to Ordinary Portland Cement (OPC) in concrete production.
The primary benefits of this recycling approach are twofold. From an environmental perspective, it significantly reduces the volume of waste sent to landfills and lowers the demand for natural resources. mdpi.commdpi.com Furthermore, the production of alkali-activated binders has a considerably lower carbon footprint compared to the manufacture of OPC, which is a major contributor to global CO₂ emissions. mdpi.comwhiterose.ac.uk The resulting alkali-activated products exhibit favorable mechanical and durability properties, making them suitable for various construction applications. researchgate.net
Desilication Products (DSP) in Bayer Process
In the Bayer process, the industrial method for producing alumina (aluminum oxide) from bauxite (B576324) ore, the management of silica is a critical step. Reactive silica present in the bauxite dissolves in the hot, caustic sodium hydroxide solution used for leaching. aqw.com.aumdpi.com If not removed, this dissolved silica can precipitate during later stages, contaminating the final alumina product.
To prevent this, a "desilication" step is employed where the dissolved silica is intentionally precipitated as a this compound compound. aqw.com.au This precipitate is known as the Desilication Product (DSP). The formation of DSP is a complex process that can result in several different crystalline phases, including sodalite, cancrinite, and zeolite A, as well as amorphous solids. researchgate.netresearchgate.net
The controlled precipitation of DSP removes silica from the process liquor, ensuring the purity of the alumina tri-hydrate product. aqw.com.au However, the formation of DSP also represents a significant economic challenge in the Bayer process. During its formation, DSP incorporates both valuable alumina and sodium from the caustic solution, leading to a loss of these key reagents. aqw.com.aumurdoch.edu.au This loss of soda and alumina must be managed and compensated for, adding to the operational costs of the refinery. The DSP is typically removed from the process along with the bauxite residue, commonly known as red mud. aqw.com.aumurdoch.edu.au
Glass Technology
This compound Glasses for Enhanced Chemical Durability and Mechanical Properties
This compound glasses are a significant class of materials in glass science, valued for their impressive mechanical properties and chemical durability, which are notably improved by the addition of alumina to sodium silicate glasses. nih.govaip.orgresearchgate.net These enhancements make them suitable for a wide array of industrial and technological applications. nih.gov The structural role of aluminum within the glass network is a key factor in determining these properties and is largely dependent on the chemical composition, specifically the ratio of aluminum to sodium (Al/Na). nih.govaip.org
Molecular dynamics simulations have provided deep insights into the structure-property relationships in these glasses. nih.govaip.org It has been found that in peralkaline compositions, where the Al/Na ratio is less than one, aluminum ions are predominantly four-fold coordinated, integrating into the rigid silicon-oxygen glass network. nih.govaip.org In contrast, peraluminous compositions, with an Al/Na ratio greater than one, feature small quantities of five-fold coordinated aluminum ions, with negligible amounts of six-fold coordinated aluminum. nih.govaip.org The presence of oxygen triclusters is also noted in peraluminous compositions, with their concentration increasing as the Al/Na ratio rises. nih.govaip.org
The mechanical properties, including bulk, shear, and Young's moduli, have been shown to increase with a rising Al/Na ratio, a finding that is in good agreement with experimental data. nih.govaip.org Furthermore, increasing the alumina content leads to a linear increase in the density and Vickers hardness of the glasses. koreascience.kr This is attributed to a decrease in non-bridging oxygen and a densification of the glass network. koreascience.kr The glass transition temperature also sees a linear increase with higher alumina content. koreascience.kr The high chemical durability of these glasses is linked to the abundance of SiO4 tetrahedrons with three and four bridging oxygens in the network, as well as an increase in the cationic field strength of mixed alkali ions. researchgate.net
The table below summarizes the effect of increasing the Al₂O₃/SiO₂ molar ratio on the physical and mechanical properties of this compound glasses. koreascience.kr
| Property | Effect of Increasing Al₂O₃/SiO₂ Ratio |
| Density | Linear Increase |
| Vickers Hardness | Linear Increase |
| Glass Transition Temperature (Tg) | Linear Increase |
| Non-Bridging Oxygens (NBOs) | Decrease |
Applications in Chemically Strengthened Glass (e.g., Gorilla Glass)
A prime application of this compound glass is in the production of chemically strengthened glass, with Corning's Gorilla Glass being a prominent example. wikipedia.org This type of glass is engineered to be thin, light, and resistant to damage, making it ideal for use as cover glass for portable electronic devices such as smartphones, smartwatches, and tablets. wikipedia.org The composition of Gorilla Glass is an alkali-aluminosilicate glass, containing aluminum, silicon dioxide, and sodium. customglassmfg.netquora.com
Gorilla Glass can withstand pressures of up to 100,000 pounds per square inch (PSI), a significant improvement over the approximately 7,000 PSI that normal glass can handle. customglassmfg.net The addition of aluminum oxide to the glass composition before it undergoes the ion-exchange process in a hot potassium salt bath is a key factor in creating its high strength and durability. customglassmfg.net
Specialty Applications
Biomaterials and Fiber Composite Applications
This compound has found applications in the field of biomaterials, particularly in dental restorative composites. frontiersin.orgresearchgate.net A novel dental composite has been fabricated by infiltrating mixtures of Bis-GMA/TEGDMA and UDMA/TEGDMA into partially sintered porous sodium aluminum silicate blocks, which are then cured. frontiersin.orgresearchgate.net This process results in a polymer-infiltrated ceramic network composite with a unique nano-cluster structure of sodium aluminum silicate. frontiersin.org The flexural strength of these composites is influenced by surface roughness and the direction of any scratches. frontiersin.org
In the realm of fiber composites, a mixture of wood fiber and sodium silicate binder has been investigated as a viable material for the additive manufacturing of wood-based composite materials. uidaho.eduresearchgate.net Composite mixtures with 50-60% wood fiber and 40-50% sodium silicate have been explored. uidaho.edu The mechanical properties of these extruded wood-sodium silicate composites were found to improve with the addition of wood fiber, although they varied with different curing temperatures. uidaho.edu The thermal stability of these composites also increased with the curing temperature. uidaho.edu
Low-Cost Refractories
Aluminosilicate materials are utilized as refractories, particularly in applications requiring resistance to sodium and sodium salts at high temperatures. google.com The performance of these refractories is largely determined by their alumina-to-silica ratio and porosity. google.com For environments where refractories come into contact with sodium or sodium salts at temperatures exceeding 700°C, aluminosilicate refractories with an alumina-to-silica ratio of 0.85 or more are recommended. google.com
These high-alumina refractories can be categorized based on their porosity to suit different layers within a refractory lining. google.com
Protective Layers: Refractories with a porosity of less than 25% are used as dense protective layers to prevent the penetration of corrosive materials. google.com
Intermediate Layers: Those with a porosity between 25% and 50% can serve as intermediate layers, offering a balance of penetration resistance and thermal insulation. google.com
Conversely, aluminosilicate refractories with an alumina-to-silica ratio below 0.85 and porosities higher than 50% are considered insulating refractories. google.com While they provide good thermal insulation, their high porosity makes them susceptible to penetration by cell contents, and they exhibit poor resistance to sodium and sodium salts. google.com The use of industrial waste as fine-grained additives and fillers in heat-resistant concretes can significantly reduce their cost and broaden their applications. matec-conferences.org
In-Situ Precipitation as Paper Fillers
This compound is used as a filler in the papermaking industry through an in-situ precipitation process. ncsu.edu This technique involves precipitating the this compound directly onto hardwood bleached kraft pulp fibers using papermaker's alum and sodium silicate. ncsu.edu This method offers significant improvements in various paper properties when compared to the direct addition of fillers to the paper stock. ncsu.edu
Handsheets prepared with in-situ precipitated this compound have demonstrated much higher bulk and stiffness. ncsu.edu This in-situ technology also leads to higher filler retention values compared to directly adding the filler, which often requires a high dose of retention aid. ncsu.edu One notable characteristic of this process is that a significant proportion of the filler is precipitated inside the fibers, which results in no appreciable increase in the brightness and whiteness of the paper. ncsu.edu The application of aluminum silicate fibers as a filler has been shown to increase the paper ash and filler retention rate to varying degrees. researchgate.net
The table below compares the effects of in-situ precipitated filler versus directly added filler on paper properties. ncsu.edu
| Property | In-Situ Precipitation | Direct Addition |
| Bulk | Much Higher | Lower |
| Stiffness | Much Higher | Lower |
| Filler Retention | Higher | Lower (requires more retention aid) |
| Brightness/Whiteness | No Appreciable Increase | - |
Dental Restorative Composites
This compound serves as a critical inorganic filler component in the formulation of advanced dental restorative composites, primarily due to its ability to enhance mechanical properties and mimic the characteristics of natural tooth structure. nih.gov Its application is central to the development of polymer-infiltrated-ceramic-network (PICN) composites, a class of materials lauded for its favorable combination of strength, machinability, and aesthetics. frontiersin.orgpocketdentistry.comresearchgate.net
In the fabrication of PICN composites, this compound powder is first compressed and partially sintered to create a porous ceramic block. frontiersin.orgnih.gov This network structure is then infiltrated with polymerizable monomers, such as mixtures of Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA), or Urethane dimethacrylate (UDMA) and TEGDMA. frontiersin.orgresearchgate.net The subsequent curing of the resin results in an interpenetrating dual-phase material that combines the hardness and strength of the ceramic with the flexibility and fracture toughness of the polymer. pocketdentistry.comresearchgate.net
Research findings indicate that the mechanical properties of these this compound-based composites can be tailored by controlling the sintering temperature of the ceramic network, which in turn affects its density and porosity. pocketdentistry.comresearchgate.net Studies have demonstrated that these composites can achieve mechanical properties that closely resemble those of natural dentin, making them a suitable candidate for dental restorations like crowns, inlays, onlays, and veneers. frontiersin.orgresearchgate.net
The performance of two types of PICNs based on this compound, one infiltrated with a Bis-GMA/TEGDMA (BTC) resin and the other with a UDMA/TEGDMA (UTC) resin, was evaluated. The results showed that the mechanical properties were comparable to natural tooth structures. frontiersin.org
Table 1: Comparison of Mechanical Properties of this compound PICN Composites and Natural Tooth Structure
| Material | Flexural Strength (MPa) | Elastic Modulus (GPa) | Vickers Hardness (GPa) |
|---|---|---|---|
| PICN BTC | 140.24 ± 7.65 | 18.69 ± 2.02 | 1.198 ± 0.090 |
| PICN UTC | 156.26 ± 9.52 | 18.93 ± 2.07 | 1.209 ± 0.097 |
| Natural Dentin | 245–280 | 18–24 | 0.13–0.92 |
| Natural Enamel | 60–90 | 60–120 | 3–6 |
Data sourced from Cui et al. (2021). frontiersin.org
Further investigations into optimizing these composites revealed that sintering the this compound preform at higher temperatures (e.g., 850°C vs. 550°C) leads to a higher density ceramic network. pocketdentistry.comresearchgate.net This results in composites with significantly improved mechanical properties. pocketdentistry.com For instance, one study reported a maximum flexural strength of 214 MPa, a Vickers hardness of up to 2.30 GPa, and an elastic modulus reaching 27.31 GPa. pocketdentistry.com These values align well with the properties of commercial CAD/CAM blocks used for dental restorations. pocketdentistry.comresearchgate.net
Table 2: Effect of Sintering Temperature on Mechanical Properties of this compound Composites
| Sintering Temperature | Flexural Strength (MPa) | Vickers Hardness (GPa) | Elastic Modulus (GPa) | Fracture Toughness (MPa·m¹/²) |
|---|---|---|---|---|
| 550°C | 181 ± 7.9 | 1.76 ± 0.08 | 22.63 ± 1.12 | 1.76 ± 0.09 |
| 650°C | 192 ± 8.1 | 1.95 ± 0.09 | 24.15 ± 1.23 | 2.01 ± 0.11 |
| 750°C | 205 ± 7.2 | 2.11 ± 0.11 | 25.89 ± 1.35 | 2.23 ± 0.13 |
| 850°C | 214 ± 6.5 | 2.30 ± 0.12 | 27.31 ± 1.41 | 2.35 ± 0.15 |
Data sourced from an investigation on polymer-infiltrated-ceramic composites. pocketdentistry.com
In addition to mechanical reinforcement, this compound can be functionalized to impart bioactive properties to the restorative material. researchgate.net For example, doping the this compound ceramic with zinc has been shown to create a composite with effective antibacterial activity against Streptococcus mutans, a key bacterium in the formation of secondary caries. researchgate.net The release of zinc ions from the composite disrupts bacterial membrane integrity and DNA proliferation, ultimately leading to bacterial death, thereby offering a potential strategy to prevent restoration failure. researchgate.net
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Bisphenol A-glycidyl methacrylate (Bis-GMA) |
| Triethylene glycol dimethacrylate (TEGDMA) |
| Urethane dimethacrylate (UDMA) |
Environmental and Sustainability Considerations
Carbon Footprint Reduction in Material Production
The production of sodium aluminosilicate (B74896), particularly in the context of geopolymers, offers a significant opportunity to reduce the carbon footprint associated with traditional binder materials like Portland cement. The manufacturing of Portland cement is a major contributor to global CO2 emissions, accounting for approximately 8% of the worldwide total. In contrast, geopolymer concrete, which is synthesized from aluminosilicate precursors, presents a more environmentally sustainable alternative.
Geopolymers are formed through the activation of aluminosilicate-rich industrial by-products with alkaline solutions, a process that can cut CO2 emissions by at least 43% compared to the production of Portland cement mdpi.com. The primary reaction product in many geopolymer systems is a sodium aluminosilicate hydrate (B1144303) (N-A-S-H) gel tue.nl. The lower carbon footprint of these materials is largely attributed to their low-temperature synthesis and the avoidance of the high-energy clinkering process required for cement production nih.gov.
| Material | Typical CO2 Emissions (kg CO2 per tonne) |
| Portland Cement | ~850 |
| Geopolymer (from fly ash) | 150-350 |
This table provides an interactive comparison of the typical carbon footprint associated with the production of Portland cement versus geopolymer binders derived from fly ash, a common precursor for this compound hydrate gels.
Reuse of Industrial Byproducts and Solid Wastes
A cornerstone of the sustainable production of this compound is the valorization of industrial by-products and solid wastes. These materials, which would otherwise be destined for landfills, can serve as valuable sources of alumina (B75360) and silica (B1680970), the essential building blocks of this compound. This approach not only conserves natural resources but also addresses the environmental challenges associated with waste disposal mdpi.comresearchgate.net.
A wide array of industrial wastes have been successfully utilized in the synthesis of this compound, including:
Fly ash: A byproduct of coal combustion in thermal power plants, fly ash is a rich source of amorphous silica and alumina, making it a primary precursor for geopolymer production nih.govmatec-conferences.org.
Slag: Blast furnace and steel slag are byproducts of the iron and steel industries that can be alkali-activated to form cementitious materials mdpi.comresearchgate.net.
Red mud: The residue from bauxite (B576324) processing in the aluminum industry, red mud can be used as an aluminosilicate source, though its high alkalinity and presence of other oxides require careful processing mdpi.comnih.gov.
Ceramic tile waste: This non-biodegradable waste from the construction industry can be repurposed as a raw material for this compound monoliths matec-conferences.org.
Aluminum sludge: A waste product from aluminum plating plants, this sludge can be combined with other industrial byproducts to synthesize zeolites, a crystalline form of this compound nih.gov.
Waste glass: Ground waste glass can be used as a silica source in the formation of alkali-activated materials nih.govmdpi.com.
The utilization of these waste streams aligns with the principles of a circular economy, transforming potential pollutants into valuable products and reducing the environmental burden of industrial activities mdpi.comnih.gov.
| Industrial Byproduct/Waste | Primary Components | Application in this compound Synthesis |
| Fly Ash | Amorphous Silica, Alumina | Precursor for geopolymer binders |
| Ground Granulated Blast Furnace Slag | Calcium, Alumina, Silica | Component in alkali-activated materials |
| Red Mud | Alumina, Iron Oxides, Silica | Aluminosilicate source for geopolymers |
| Ceramic Tile Waste | Crystalline Silica, Alumina | Raw material for geopolymer monoliths |
| Aluminum Sludge | Aluminum Hydroxide (B78521) | Aluminum source for zeolite synthesis |
| Waste Glass | Amorphous Silica | Silica source in alkali-activated binders |
This interactive table details various industrial byproducts and solid wastes that can be repurposed for the synthesis of this compound, highlighting their primary chemical components and specific applications.
Long-Term Stability and Durability of this compound Materials in Various Environments
The long-term stability and durability of this compound materials are critical for their performance in applications such as construction and waste immobilization. The chemical and physical properties of these materials, particularly in the form of this compound hydrate (N-A-S-H) gels, are key determinants of their longevity.
The Si/Al ratio in the bulk composition of N-A-S-H gels plays a crucial role in their stability. Studies have shown a near-linear correlation between the Si/Al ratio and the solubility of these materials. Specifically, N-A-S-H gels and geopolymers with a higher bulk Si/Al ratio exhibit lower solubility bath.ac.ukresearchgate.netwhiterose.ac.ukrsc.org. This reduced solubility is fundamental to predicting their long-term durability, as it indicates a greater resistance to chemical degradation over time bath.ac.ukresearchgate.netwhiterose.ac.ukrsc.org.
This compound-based geopolymers are known for their excellent resistance to various aggressive environments, including sulfate (B86663) attack, acid corrosion, and high temperatures nih.gov. This inherent durability makes them suitable for a wide range of applications, from marine infrastructure to the immobilization of hazardous and radioactive waste nih.govrsc.org. The three-dimensional aluminosilicate network structure provides a robust framework that can withstand chemical and physical stresses, ensuring the long-term integrity of the material nih.gov.
Leaching Behavior and Potential Environmental Release
Understanding the leaching behavior of this compound is essential for assessing its potential environmental impact. Leaching can occur when these materials are exposed to water or acidic conditions, potentially releasing constituent elements into the surrounding environment.
The primary element that leaches from this compound materials is sodium. This process is often initiated by the removal of aqueous sodium from the pore solution within the material, which in turn promotes the dissolution of solid sodium from the gel structure frontiersin.org. The leaching of sodium can be more pronounced in flowing fresh water or weak acids frontiersin.org. In some cases, the leaching of sodium is an ion-exchange process, where sodium ions are replaced by hydrogen ions from the solution researchgate.net.
The rate of sodium leaching can be influenced by factors such as the composition of the solvent and the temperature. For instance, in acidic solutions, the leaching of sodium from aluminosilicate glass fibers can be controlled by the diffusion of sodium within the bulk material researchgate.net.
While sodium is the most mobile element, other constituents such as aluminum and silicon can also leach from the material, although typically to a lesser extent. The leaching of these elements can be influenced by the pH of the surrounding environment and the specific composition of the this compound material rutgers.eduacs.org. The stability of the aluminosilicate skeleton can be gradually weakened by leaching, which can have implications for the material's mechanical properties over time frontiersin.org.
| Leaching Condition | Primary Leached Element | Controlling Factor |
| Flowing Fresh Water | Sodium | Removal of aqueous sodium from pore solution |
| Weak Acids | Sodium | Ion exchange of Na+ for H+ |
| Acidic Solutions (e.g., HCl) | Sodium | Diffusion of Na in the bulk material |
This interactive table summarizes the leaching behavior of this compound under different environmental conditions, indicating the primary element released and the main factors controlling the leaching process.
Sustainable Synthesis Routes and Green Chemistry Principles
The development of sustainable synthesis routes for this compound is guided by the principles of green chemistry, which emphasize the use of renewable resources, waste minimization, and energy efficiency. The goal is to create manufacturing processes that are both economically viable and environmentally benign.
A key aspect of sustainable synthesis is the utilization of industrial wastes as raw materials, as detailed in section 7.2. This approach not only reduces the reliance on virgin materials but also contributes to a circular economy nih.gov. The hydrothermal synthesis of zeolites from industrial byproducts like cupola slag and aluminum sludge is an example of a greener manufacturing process nih.gov.
Geopolymerization itself is considered a more sustainable route compared to the production of traditional cement due to its lower energy requirements and reduced carbon emissions nih.gov. The process typically occurs at temperatures below 100°C, significantly lower than the high temperatures needed for cement clinker production nih.gov.
Further research is focused on optimizing the synthesis process to minimize the use of hazardous chemicals and reduce water consumption. This includes exploring alternative, less energy-intensive activation methods and developing closed-loop systems where process water can be recycled. The synthesis of zeolites from filtration residues of industrial wastewater reconditioning is another promising avenue for sustainable production scirp.org. The overarching aim is to develop synthesis pathways that are not only efficient but also have a minimal environmental footprint, aligning with the core tenets of green chemistry mdpi.comblazingprojects.com.
Q & A
Basic: What experimental conditions are critical for synthesizing specific sodium aluminosilicate phases (e.g., hydroxysodalite, cancrinite)?
Answer: Synthesis of this compound phases requires precise control of temperature, solution composition (NaOH/Al/Si ratios), and seeding strategies. For hydroxysodalite and cancrinite, temperatures between 65–95°C and alkaline solutions (pH >12) are typical. Seeding with amorphous aluminosilicate particles accelerates nucleation and reduces supersaturation time . Hydrothermal methods with controlled Al/Na ratios (e.g., Al/Na >1 for cancrinite) yield distinct crystalline phases .
Basic: Which analytical techniques are most effective for characterizing this compound structures?
Answer: Key techniques include:
- XRD : Identifies crystalline phases (e.g., hydroxysodalite vs. zeolite A) .
- SEM-EDS : Maps elemental distribution and morphology .
- Thermogravimetric Analysis (TGA) : Quantifies hydration states and thermal stability .
- FTIR/Raman Spectroscopy : Probes Al/Si coordination and bonding .
Advanced: How do molecular dynamics (MD) simulations enhance understanding of this compound gel structures?
Answer: MD simulations reveal atomic-scale details, such as:
- Coordination states : Al predominantly 4-coordinated in peralkaline compositions (Al/Na <1), with 5-coordinated Al emerging in peraluminous systems (Al/Na >1) .
- Network topology : Layered-disordered structures with interlayer water improve correlation with experimental geopolymer data .
- Mechanical properties : Simulated Young’s modulus increases with Al/Na ratio, aligning with experimental trends .
Advanced: What thermodynamic models are used to predict this compound solubility in alkaline solutions?
Answer: The Park-Englezos model (1999) integrates ionic strength and temperature effects to calculate solubility products (Ksp). Zeng-Li (2012) extended this with activity coefficients for NaOH-NaAl(OH)4 systems, critical for desilication kinetics in Bayer processes . Experimental validation uses batch precipitation tests at 25–95°C .
Basic: How does ionic strength affect colloidal stability of this compound suspensions?
Answer: High ionic strength (>0.5 M Na<sup>+</sup>) compresses the electrical double layer, promoting particle aggregation. Specific Na<sup>+</sup> adsorption at aluminosilicate surfaces lowers zeta potential near isoelectric points (pH 7.2–8.5), destabilizing colloids .
Advanced: How to resolve contradictions in solubility data for this compound phases?
Answer: Discrepancies arise from kinetic vs. equilibrium conditions. Seeded experiments (e.g., amorphous seeds at 65°C) achieve rapid supersaturation depletion, isolating metastable phases . Solubility is re-evaluated using in situ XRD and ICP-OES to track phase transformations .
Advanced: What is the role of elevated temperature in the mechanical properties of this compound gels?
Answer: MD simulations show that heating (300–1500 K) disrupts Al-O-Si bonds, increasing water diffusivity and hydroxyl formation. Tensile strength decreases due to network depolymerization, but ductility improves as structural rearrangements accommodate stress .
Basic: What factors influence the formation of amorphous vs. crystalline this compound phases?
Answer: Crystallinity depends on:
- Temperature : >80°C favors zeolitic phases (e.g., hydroxysodalite) .
- Seeding : Amorphous seeds promote rapid precipitation, while crystalline seeds template specific structures .
- Al/Na ratio : Al-rich systems (Al/Na >1) favor amorphous gels .
Advanced: How does CO2 affect the viscosity of this compound melts under high pressure?
Answer: High-pressure (2.4 GPa) viscometry using synchrotron X-ray imaging shows CO2-bearing melts have 10x lower viscosity than CO2-free analogs. Reduced melt polymerization due to carbonate incorporation explains this behavior .
Basic: How do Al/Na ratios influence the structural and mechanical properties of aluminosilicate glasses?
Answer: Increasing Al/Na ratios (0.6–1.5):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
